ML346
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Small Molecule ML346
ML346 is a novel small molecule modulator of proteostasis, the process of maintaining protein health within a cell. It has garnered significant interest within the research and drug development communities for its potential in treating protein conformational diseases. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the signaling pathways it influences.
Core Concepts and Mechanism of Action
This compound is a cell-permeable small molecule belonging to the barbituric acid scaffold.[1] It functions primarily as an activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[2][3][4] By inducing the heat shock response (HSR), this compound enhances the cellular machinery responsible for protein folding, thereby mitigating the aggregation of misfolded proteins, a hallmark of many neurodegenerative and other conformational diseases.[1][5] The molecule has been shown to restore the correct folding of proteins in both cellular and animal models without significant cytotoxicity.[1]
The biological effects of this compound are mediated through a novel mechanism involving the transcription factors FOXO, HSF-1, and Nrf2.[1][5] This multi-faceted activity allows this compound to not only induce chaperone proteins like Hsp70, Hsp40, and Hsp27 but also to activate other stress-responsive proteostasis network pathways, including the antioxidant stress response.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters reported for this compound, providing a concise overview of its potency and physicochemical properties.
| Parameter | Value | Cell Line/System | Source |
| EC50 (Hsp70 Activation) | 4.6 µM (4600 nM) | HeLa | [2][4] |
| Solubility (DMSO) | 12.5 mg/mL | - | [4] |
| Solubility (Aqueous) | Significantly high water solubility | - | [1] |
| Hsp70 mRNA Induction | 2.4-fold increase | HeLa | |
| BiP Upregulation | 2.5-fold | WT MEF cells | [2] |
| Cytotoxicity | Not toxic up to 25 µM for 24 hours | HeLa | [2] |
| In vivo Efficacy | Suppresses aggregation of polyQ35 | C. elegans model | [1][2] |
Key Experimental Protocols
This section details the methodologies for several key experiments used to characterize the activity of this compound.
This assay was developed to identify small molecule activators of the heat shock response.
-
Cell Line: HeLa cells stably transfected with a heat-shock–inducible reporter construct. This construct contains the proximal human Hsp70.1 promoter sequence upstream of a luciferase (luc) reporter gene.
-
Procedure:
-
HeLa cells are incubated with either DMSO (negative control), positive controls such as MG132 (10 µM) and lactacystin (B1674225) (6 µM), or the test compound (this compound) for a specified period (e.g., 3 and 6 hours).[2]
-
Following incubation, the cells are harvested.
-
Luciferase activity is measured to determine the level of Hsp70 promoter activation. An increase in luciferase signal indicates activation of the heat shock response.
-
This assay confirms that the activation of the Hsp70 promoter by a compound translates to the increased expression of endogenous HSR target genes.
-
Objective: To determine if powder samples of compounds identified as transcriptional activators of Hsp70 modulate the endogenous gene expression of Hsp70 target genes and other stress-responsive proteostasis network pathways (e.g., UPR and antioxidant stress response).[1]
-
Procedure:
-
Cells are treated with the test compound (this compound) or controls.
-
Total RNA is extracted from the cells.
-
Reverse transcription is performed to generate cDNA.
-
qPCR is carried out using primers specific for Hsp70, Hsp40, Hsp27, and other genes of interest like the UPR-inducible gene GRP78/BiP and the antioxidant responsive genes heme oxygenase 1 (HO1).[1]
-
The relative expression of these genes is calculated and compared to control-treated cells.
-
This assay evaluates the efficacy of a compound in a whole-organism model of protein aggregation disease.
-
Model: C. elegans model expressing polyQ35 fused to a fluorescent protein.
-
Procedure:
-
The C. elegans are treated with the test compound (this compound) or a vehicle control (DMSO).
-
The aggregation of polyQ35 is visualized by observing the formation of fluorescent foci.
-
Suppression of aggregation is scored as positive when there is a statistically significant reduction in the number of fluorescent foci in the treated worms compared to the control group, without a loss of body-wall fluorescence.[1]
-
Animal motility can also be assessed as a functional readout of reduced toxicity.[1]
-
This assay assesses the ability of a compound to restore the function of a misfolded protein, in this case, the cystic fibrosis transmembrane conductance regulator (CFTR).
-
Objective: To determine if this compound can restore the proper folding and function of the ΔF508-CFTR mutant protein.
-
Methodology:
-
Cells expressing the ΔF508-CFTR mutant are treated with this compound.
-
Iodide conductance, a measure of CFTR channel activity, is measured.
-
To ensure the observed effect is specific to CFTR, a CFTR-specific inhibitor (CFTRinh-172) is used as a control. An increase in iodide conductance that is sensitive to this inhibitor indicates restored CFTR function.[1]
-
Signaling Pathways and Logical Relationships
The mechanism of action of this compound involves the interplay of several key signaling pathways that converge to enhance cellular proteostasis. The following diagrams illustrate these relationships.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. abmole.com [abmole.com]
- 5. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
ML346: A Potent Activator of the Hsp70-Mediated Proteostasis Network
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Heat shock protein 70 (Hsp70) is a critical molecular chaperone involved in maintaining cellular protein homeostasis, or proteostasis. Its functions include assisting in the folding of newly synthesized polypeptides, refolding of misfolded proteins, and targeting severely damaged proteins for degradation. Dysregulation of proteostasis is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. Consequently, small molecule activators of the Hsp70 system represent a promising therapeutic strategy. This technical guide provides a comprehensive overview of ML346, a novel small molecule activator of Hsp70 expression. We detail its mechanism of action, quantitative biochemical and cellular activities, and provide detailed protocols for key experimental assays. This document is intended to serve as a core resource for researchers in chemical biology, pharmacology, and drug discovery who are investigating the heat shock response and proteostasis regulation.
Introduction
The cellular heat shock response (HSR) is a highly conserved cytoprotective mechanism that is activated in response to various stressors, including heat shock, oxidative stress, and exposure to toxins. A key component of the HSR is the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to mitigate protein damage and aggregation. Among these, the 70-kilodalton heat shock protein (Hsp70) family is a major player in maintaining protein quality control.
This compound is a small molecule belonging to the barbituric acid scaffold that has been identified as a potent activator of Hsp70 expression.[1][2][3] It operates through the activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[2][4][5] Notably, the mechanism of this compound is described as involving a novel interplay between HSF-1 and the transcription factors FOXO and Nrf-2.[1][2][3][5] this compound has been shown to restore protein folding in cellular models of conformational diseases, exhibits cytoprotective effects, and demonstrates a favorable specificity profile with no significant cytotoxicity at active concentrations.[4]
This guide synthesizes the currently available data on this compound to provide a detailed technical resource for the scientific community.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in various biochemical and cellular assays.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 for Hsp70 Activation | 4.6 µM (4600 nM) | HeLa | Hsp70 Promoter-Luciferase Reporter | [4] |
| Hsp70 mRNA Induction | 2.4-fold increase | HeLa | qRT-PCR | [4] |
| BiP Upregulation | 2.5-fold increase | Wild-Type MEF | Not Specified | [4] |
| Cytotoxicity | Not toxic up to 25 µM over 24 hours | HeLa | Not Specified | [4] |
Table 2: Cytoprotective and Protein Folding Effects of this compound
| Effect | Concentration Range | Model System | Outcome | Reference |
| Protection from H2O2-induced Apoptosis | 0.5 - 25 µM | Not Specified | Two-fold protection | [4] |
| Protection from Severe Heat Shock | 0.5 - 25 µM | Not Specified | Cytoprotective effect after 35 min heat shock | [4] |
| Restoration of Proteostasis | 10 µM | CFBE41o- YFP cells | Restores ΔF508-CFTR-mediated iodide conductance | [4] |
| Suppression of Protein Aggregation | Not Specified | C. elegans | Suppresses aggregation of polyQ35 | [4] |
Signaling Pathway of this compound-Mediated Hsp70 Activation
This compound activates the expression of Hsp70 and other chaperones through a signaling cascade that involves the transcription factors Nrf-2, HSF-1, and FOXO.[1][2][3][5] The proposed pathway suggests that this compound may initiate the response through the activation of Nrf-2, a key regulator of the antioxidant response. Activated Nrf-2 can then transcriptionally upregulate HSF-1.[6][7][8] HSF-1, the master regulator of the heat shock response, then translocates to the nucleus and binds to heat shock elements (HSEs) in the promoter regions of HSP genes, leading to the increased expression of Hsp70, Hsp40, and Hsp27.[4] FOXO transcription factors are also implicated in this novel mechanism, though their precise role in concert with this compound, Nrf-2, and HSF-1 requires further elucidation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.
Hsp70 Promoter Activation Assay (Luciferase Reporter)
This assay quantitatively measures the ability of this compound to activate the Hsp70 promoter.[1] It utilizes a HeLa cell line stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter.
Methodology:
-
Cell Culture: Culture the Hsp70-luciferase HeLa reporter cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well, white, clear-bottom tissue culture plates at a density of 10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution of this compound in a suitable buffer or media to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for 6-24 hours at 37°C.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the DMSO control and plot the results as a dose-response curve to determine the EC50 value.
References
- 1. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | HSP70 activator | Probechem Biochemicals [probechem.com]
- 6. NRF2 transcriptionally activates the heat shock factor 1 promoter under oxidative stress and affects survival and migration potential of MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NRF2 transcriptionally activates the heat shock factor 1 promoter under oxidative stress and affects survival and migration potential of MCF7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
ML346: A Potent Activator of the Heat Shock Response for Protein Conformational Diseases
A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Proteostasis Modulator
Abstract
ML346 is a small molecule probe that potently activates the heat shock response (HSR) through the activation of Heat Shock Factor 1 (HSF-1), leading to the increased expression of Heat Shock Protein 70 (Hsp70) and other chaperones.[1][2][3] Discovered through a high-throughput screening campaign, this barbituric acid derivative has demonstrated efficacy in restoring protein folding in cellular and animal models of protein conformational diseases.[2][3] this compound exhibits good cell permeability and low cytotoxicity, making it a valuable tool for studying the role of proteostasis in various pathologies, including neurodegenerative diseases and cancer.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery and Rationale
Diseases of protein conformation, such as Alzheimer's and Huntington's disease, are characterized by the misfolding and aggregation of specific proteins, leading to cellular dysfunction and death. The cellular machinery responsible for maintaining protein homeostasis, or proteostasis, includes a network of molecular chaperones that assist in proper protein folding. A key component of this network is the heat shock response (HSR), a highly conserved cellular stress response that upregulates the expression of chaperones, notably Hsp70.[2][3]
This compound was identified from a high-throughput screen of over 196,000 compounds from the Molecular Libraries Probe Production Center Network (MLPCN) library. The screen was designed to identify small molecules that could activate the Hsp70 promoter in a HeLa cell line stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter.[2] this compound emerged as a potent and selective activator of this pathway.
Synthesis of this compound
This compound can be synthesized in a single step via a Knoevenagel condensation reaction between barbituric acid and 4-methoxycinnamaldehyde.
Reaction Scheme:
Detailed Synthesis Protocol
-
Reagents and Materials:
-
Barbituric acid
-
4-Methoxycinnamaldehyde
-
Water
-
Ethanol
-
-
Procedure:
-
A solution of barbituric acid (1.01 equivalents) in water is heated to 100 °C until homogeneous.
-
The solution is then cooled to 90 °C.
-
4-Methoxycinnamaldehyde (1.00 equivalent) is added portion-wise to the solution. An orange precipitate should form almost immediately.
-
The reaction mixture is stirred at 90 °C for 12 hours.
-
The mixture is allowed to cool to room temperature.
-
The orange precipitate (this compound) is collected by filtration.
-
The precipitate is washed three times with water and once with cold ethanol.
-
Biological Activity and Mechanism of Action
This compound activates the heat shock response by modulating the activity of HSF-1, the master transcriptional regulator of the HSR.[1][4] Under normal conditions, HSF-1 is held in an inactive monomeric state in the cytoplasm through its association with chaperones like Hsp90 and Hsp70.[5][6] Upon cellular stress, or in the presence of an activator like this compound, HSF-1 dissociates from this complex, trimerizes, and translocates to the nucleus.[5][6][7] In the nucleus, the HSF-1 trimer binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A (the gene encoding Hsp70), leading to their transcriptional activation.[4][6]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]
- 5. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 6. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
ML346: An In-depth Technical Guide to the Activation of Heat Shock Factor 1 (HSF-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat Shock Factor 1 (HSF-1) is a master transcriptional regulator of the cellular stress response, orchestrating the expression of cytoprotective heat shock proteins (HSPs). Its activation is a critical component of maintaining protein homeostasis, or proteostasis. Dysregulation of the HSF-1 signaling pathway is implicated in a variety of human diseases, including neurodegenerative disorders and cancer. ML346, a novel small molecule belonging to the barbituric acid scaffold, has been identified as a potent activator of HSF-1. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to this compound and HSF-1 Activation
Under normal physiological conditions, HSF-1 exists as a latent monomer in the cytoplasm, complexed with HSPs such as Hsp70 and Hsp90.[1] Upon exposure to cellular stress, including heat shock, oxidative stress, and the presence of misfolded proteins, these chaperones are titrated away, leading to the activation of HSF-1.[1] The activation cascade involves the trimerization of HSF-1, its translocation to the nucleus, and subsequent binding to heat shock elements (HSEs) in the promoter regions of its target genes, thereby inducing their transcription.[2][3]
This compound has emerged as a valuable chemical probe for studying the activation of the heat shock response.[4] It induces the HSF-1-dependent expression of chaperones, such as Hsp70, and has been shown to restore protein folding in models of conformational diseases.[4][5] The mechanism of action of this compound is believed to involve a novel interplay between HSF-1 and other stress-responsive pathways, including those mediated by the transcription factors FOXO and Nrf2.[4][5]
Quantitative Data on this compound-Mediated HSF-1 Activation
The following tables summarize the key quantitative findings from studies on the activation of HSF-1 by this compound.
| Assay | Cell Line | Parameter | Value | Reference |
| Hsp70 Promoter Luciferase Reporter Assay | HeLa | EC50 | 4.6 µM | [4] |
| Table 1: In Vitro Potency of this compound |
| Assay | Cell Line/Model | Treatment | Target Gene/Protein | Fold Induction | Reference |
| Quantitative PCR (qPCR) | Mouse Embryonic Fibroblasts (MEFs) | This compound | Hsp70 | Strong Induction | [4] |
| Quantitative PCR (qPCR) | Mouse Embryonic Fibroblasts (MEFs) | This compound | HO1 | Potent Induction | [4] |
| Quantitative PCR (qPCR) | Mouse Embryonic Fibroblasts (MEFs) | This compound | GCLM | Potent Induction | [4] |
| Quantitative PCR (qPCR) | Mouse Embryonic Fibroblasts (MEFs) | This compound | BiP | ~2.5-fold | [4] |
| Western Blot | Not Specified | This compound | Hsp70 | 1.8-fold | [4] |
| C. elegans Aggregation Model | C. elegans | This compound | Poly-glutamine aggregation | Suppression | [4] |
| Table 2: Cellular Activity of this compound |
Signaling Pathway of this compound-Mediated HSF-1 Activation
The precise signaling cascade initiated by this compound is an area of active investigation. The available evidence suggests a multi-faceted mechanism that integrates the HSF-1 pathway with other cellular stress response networks.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound on HSF-1.
HSF-1 Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of HSF-1 by utilizing a reporter gene (luciferase) under the control of a promoter containing HSEs.
Materials:
-
HeLa cells stably expressing an HSE-luciferase reporter construct
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HeLa-HSE-luciferase cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a positive control (e.g., heat shock at 42°C for 1 hour).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Measurement: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 100 µL of the luciferase reagent to each well.
-
Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.
Western Blotting for Hsp70 Induction
This technique is used to detect and quantify the expression of Hsp70 protein following treatment with this compound.
Materials:
-
Cells of interest (e.g., MEFs, HeLa)
-
6-well tissue culture plates
-
This compound stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Hsp70, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for 24 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary anti-Hsp70 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature. After washing, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the Hsp70 signal to the β-actin loading control.
Quantitative PCR (qPCR) for HSF-1 Target Gene Expression
qPCR is employed to measure the relative mRNA levels of HSF-1 target genes upon this compound treatment.
Materials:
-
Cells of interest
-
This compound stock solution in DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (e.g., HSPA1A, DNAJB1, BIP) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for western blotting. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow
The following diagram illustrates a typical workflow for characterizing a potential HSF-1 activator like this compound.
Conclusion
This compound is a valuable pharmacological tool for the scientific community, enabling the potent and selective activation of the HSF-1 signaling pathway. This in-depth technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers to effectively utilize this compound in their studies of proteostasis and related diseases. Further investigation into the precise molecular interactions and the full extent of its crosstalk with other cellular pathways will continue to illuminate the complex regulation of the heat shock response and may pave the way for novel therapeutic strategies.
References
- 1. Transcriptional responses of cancer cells to heat shock-inducing stimuli involve amplification of robust HSF1 binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 4. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT1 mediates multiple phosphorylation events that functionally promote HSF1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
ML346: A Technical Guide to a Novel Barbituric Acid-Based Modulator of Proteostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML346 is a small molecule probe belonging to the barbituric acid scaffold that has emerged as a significant tool for studying cellular stress responses and protein homeostasis (proteostasis). It functions as a potent activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1][2] By inducing the expression of a suite of chaperones, including Hsp70, Hsp40, and Hsp27, this compound enhances the cell's capacity to manage misfolded proteins.[1] This activity has been shown to restore protein folding in models of conformational diseases, suggesting its potential as a therapeutic lead.[2][3] The mechanism of action of this compound is multifaceted, involving the interplay of the FOXO, HSF-1, and Nrf2 signaling pathways.[2][3] This document provides an in-depth technical overview of this compound, including its synthesis, biological activity, mechanism of action, and detailed experimental protocols.
Chemical and Physical Properties
This compound is a derivative of barbituric acid, a well-established scaffold in medicinal chemistry. Its favorable physicochemical properties, including good chemical stability and significant water solubility, contribute to its utility as a molecular probe.[2]
| Property | Value | Reference |
| Molecular Formula | C14H12N2O4 | PubChem CID: 767276 |
| Molecular Weight | 272.26 g/mol | PubChem CID: 767276 |
| IUPAC Name | 5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | PubChem CID: 767276 |
| Solubility | 0.64 μM in PBS (pH 7.4) | [2] |
| Cell Permeability | Permeable | [2] |
Synthesis
The synthesis of this compound is a straightforward, one-step condensation reaction between barbituric acid and 4-methoxycinnamaldehyde (B120730).[2]
Synthetic Protocol
This protocol is adapted from the general Knoevenagel condensation procedure for the synthesis of 5-arylidine barbituric acid derivatives.
Materials:
-
Barbituric acid
-
4-methoxycinnamaldehyde
-
Glacial acetic acid
Procedure:
-
Dissolve equimolar amounts of barbituric acid and 4-methoxycinnamaldehyde in a minimal amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound as a solid.
Biological Activity and Quantitative Data
This compound is a potent activator of the heat shock response. Its primary biological effect is the induction of Hsp70 expression.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for Hsp70 activation | 4.6 µM (4600 nM) | HeLa | Luciferase Reporter Assay | [1] |
| Hsp70 mRNA induction | 2.4-fold increase | HeLa | RT-qPCR | [1] |
| BiP upregulation | 2.5-fold increase | WT MEF | Western Blot | [1] |
| Cytotoxicity | Not toxic up to 25 µM for 24 hours | HeLa | CellTiter-Glo | [1] |
This compound has also demonstrated significant cytoprotective effects. In cellular models, it provides a two-fold protection from H2O2-induced apoptosis and enhances cell survival after severe heat shock.[1] Furthermore, at a concentration of 10 µM, this compound can restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein prone to misfolding.[1]
Mechanism of Action
This compound exerts its effects on proteostasis through the coordinated activation of several key signaling pathways. The core of its mechanism is the activation of HSF-1, the master transcriptional regulator of the heat shock response. This leads to the increased expression of heat shock proteins (HSPs) like Hsp70, Hsp40, and Hsp27, which act as molecular chaperones to refold or degrade misfolded proteins.[1][2]
In addition to the HSF-1 pathway, the biological effects of this compound are mediated by the FOXO and Nrf2 pathways.[2][3] The interplay between these pathways allows for a comprehensive cellular response to stress, encompassing not only protein folding but also oxidative stress responses.
Caption: Signaling pathway of this compound.
Experimental Protocols
Hsp70 Promoter Activation Assay (Luciferase-Based)
This protocol is based on the primary high-throughput screening assay used to identify this compound (PubChem AID: 1203).
Materials:
-
HeLa cells stably transfected with a heat-shock–inducible reporter containing the human Hsp70.1 promoter sequence upstream of a luciferase gene.
-
Dulbecco's Modified Eagle's Media (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin-neomycin, and 1% Geneticin.
-
This compound stock solution in DMSO.
-
MG132 (positive control).
-
Steady-Glo® Luciferase Assay System.
-
1536-well white, solid-bottom assay plates.
Procedure:
-
Culture the Hsp70-luciferase reporter HeLa cells in T-flasks until confluent.
-
Resuspend the cells in growth media to a concentration of 750,000 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a 1536-well plate (3,750 cells/well).
-
Incubate the plates for 4 hours at 37°C, 5% CO2.
-
Add 50 nL of this compound solution (or DMSO for negative control, MG132 for positive control) to the appropriate wells.
-
Incubate the plates for 16 hours at 37°C, 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add 5 µL of Steady-Glo® reagent to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure luminescence using a plate reader.
Caption: Workflow for the Hsp70 luciferase reporter assay.
Cytotoxicity Assay (CellTiter-Glo®)
This protocol is a standard method to assess the cytotoxicity of compounds.
Materials:
-
HeLa cells.
-
Standard cell culture medium.
-
This compound stock solution in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay.
-
Opaque-walled multiwell plates.
Procedure:
-
Seed HeLa cells in an opaque-walled multiwell plate at a desired density.
-
Allow cells to attach overnight.
-
Treat cells with a serial dilution of this compound for 24 hours. Include a DMSO-only control.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Conclusion
This compound is a valuable chemical probe for the study of proteostasis and cellular stress responses. Its well-defined mechanism of action, centered on the activation of the HSF-1, FOXO, and Nrf2 pathways, makes it a powerful tool for dissecting these complex biological processes. The straightforward synthesis of this compound and its favorable biological properties have established its utility in various cell-based models of protein conformational diseases. Further investigation into the therapeutic potential of this compound and its analogs is warranted, particularly in the context of neurodegenerative diseases and other disorders characterized by protein misfolding and aggregation.
References
- 1. AID 1203 - Primary cell-based high-throughput screening assay to identify transcriptional activators of heat shock protein 70 (Hsp70) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. AID 1072 - In Vitro Hsp70 Dose Response Fluorescence Polarization Assay for SAR Study - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AID 583 - High Throughput Screening Assay for Hsp70 Inhibitors - PubChem [pubchem.ncbi.nlm.nih.gov]
ML346: A Potent Activator of the Heat Shock Response for Protein Conformational Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity. By inducing the heat shock response (HSR), this compound enhances cellular proteostasis, facilitating the correct folding of proteins. This activity makes it a valuable tool for studying protein conformational diseases and a potential therapeutic lead. This technical guide provides a comprehensive overview of the biological functions and targets of this compound, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Biological Functions and Targets
This compound is a novel modulator of proteostasis that functions by activating the cellular heat shock response. Its primary biological effects are:
-
Activation of Hsp70 Expression: this compound is a potent inducer of Hsp70, a key molecular chaperone involved in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[1][2]
-
Activation of HSF-1 Activity: The induction of Hsp70 by this compound is dependent on the activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[2][3]
-
Induction of other Heat Shock Proteins: Beyond Hsp70, this compound also specifically increases the expression of other crucial chaperones, including Hsp40 and Hsp27.[1]
-
Restoration of Protein Folding: In cellular and animal models of protein conformational diseases, such as those involving polyglutamine expansions, this compound has been shown to restore proper protein folding and suppress protein aggregation.[2]
-
Cytoprotective Effects: this compound exhibits protective effects in cells against severe heat shock and hydrogen peroxide-induced apoptosis.[1]
The primary molecular target of this compound's activity is the HSF-1 signaling pathway. However, its effects are mediated through a novel mechanism that also involves the FOXO and Nrf2 signaling pathways.[2][3]
Quantitative Data
The following table summarizes the key quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 4.6 µM (4600 nM) | HeLa | Hsp70 Expression (Luciferase Reporter Assay) | [1] |
| mRNA Increase | 2.4-fold | HeLa | Hsp70 mRNA (qPCR) | [1] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.
Signaling Pathways
This compound activates the Heat Shock Response through a multi-faceted signaling cascade involving HSF-1, FOXO, and Nrf2.
Caption: Signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Hsp70 Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to activate the human Hsp70 promoter.
Experimental Workflow:
Caption: Hsp70 Luciferase Assay Workflow.
Materials:
-
HeLa cells stably transfected with a heat-shock–inducible reporter containing the proximal human Hsp70.1 promoter sequence upstream of a luciferase (luc) reporter gene.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Luciferase Assay Reagent
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Culture: Culture the stable HeLa cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold induction of Hsp70 promoter activity. Calculate the EC50 value by fitting the dose-response curve using appropriate software.
Hsp70 mRNA Expression Analysis (qPCR)
This protocol details the measurement of Hsp70 mRNA levels in response to this compound treatment.
Materials:
-
HeLa cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green)
-
qPCR instrument
-
Primers for human Hsp70 and a reference gene (e.g., GAPDH)
Protocol:
-
Cell Treatment: Seed HeLa cells in 6-well plates and treat with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reactions in triplicate for each sample and primer set using a SYBR Green-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Hsp70 mRNA expression, normalized to the reference gene (GAPDH).
C. elegans Polyglutamine Aggregation Assay
This assay evaluates the in vivo efficacy of this compound in a model of protein aggregation.
Materials:
-
C. elegans strain expressing polyglutamine-YFP fusion proteins (e.g., polyQ35)
-
Nematode Growth Medium (NGM) agar (B569324) plates
-
E. coli OP50
-
This compound
-
M9 buffer
-
Fluorescence microscope
Protocol:
-
Worm Synchronization: Synchronize the C. elegans population to obtain a cohort of age-matched animals.
-
Compound Treatment: Prepare NGM plates containing the desired concentrations of this compound or a DMSO vehicle control, seeded with E. coli OP50.
-
Worm Culture: Place synchronized L1 larvae onto the prepared plates and allow them to develop at 20°C.
-
Aggregation Analysis: At a specific developmental stage (e.g., day 3 of adulthood), mount the worms on slides and visualize the polyglutamine-YFP aggregates using a fluorescence microscope.
-
Quantification: Count the number of fluorescent foci (aggregates) per worm. A positive result is a statistically significant reduction in the number of aggregates in this compound-treated worms compared to the control group.
-
Motility Assay (Optional): Assess the motility of the worms as a measure of toxicity and functional improvement. This can be done by counting the number of body bends per minute.
Conclusion
This compound is a valuable chemical probe for studying the heat shock response and its role in proteostasis. Its ability to activate Hsp70 expression and restore protein folding in disease models highlights its potential as a starting point for the development of novel therapeutics for protein conformational diseases. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers interested in utilizing this compound in their studies.
References
- 1. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. eriba.umcg.nl [eriba.umcg.nl]
ML346: A Technical Guide on its Effects on Protein Folding and Aggregation
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This document provides a detailed examination of the small molecule ML346, a novel modulator of proteostasis. It delves into its mechanism of action, quantifiable effects on protein folding and aggregation, and the experimental protocols used to elucidate these properties. This guide is intended to serve as a comprehensive resource for professionals engaged in the study and development of therapeutics for protein conformational diseases.
Introduction
Protein homeostasis, or proteostasis, is a critical cellular process for maintaining health, and its dysregulation is implicated in a wide range of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1][2] These conditions, often termed protein conformational diseases, are characterized by the misfolding and aggregation of specific proteins. A key cellular defense against this is the Heat Shock Response (HSR), which upregulates molecular chaperones to refold or clear aberrant proteins.[1][3]
This compound is a cell-permeable small molecule belonging to the barbituric acid scaffold, identified through high-throughput screening as a potent activator of Heat Shock Protein 70 (Hsp70).[1][2] It has demonstrated the ability to induce chaperone expression and restore proper protein folding in various disease models, making it a valuable tool for research and a potential starting point for therapeutic development.[1][4]
Mechanism of Action
This compound functions primarily by activating the Heat Shock Response (HSR). Its effects are mediated through a novel mechanism that involves the coordinated action of several key transcription factors.
The core mechanism involves the activation of Heat Shock Factor 1 (HSF-1) , the master regulator of the HSR.[1][2] This activation leads to the increased transcription and expression of heat shock proteins, most notably Hsp70, but also Hsp40 and Hsp27.[1][4] These molecular chaperones play a crucial role in binding to misfolded proteins, preventing their aggregation, and facilitating their refolding into a functional conformation.[1][3]
Furthermore, the activity of this compound involves the transcription factors FOXO and Nrf-2 , suggesting a broader impact on cellular stress responses beyond the canonical HSR.[1][2] This multi-faceted mechanism allows this compound to enhance the overall proteostasis capacity of the cell.
Quantitative Data Presentation
The efficacy of this compound has been quantified across several experimental models. The following tables summarize the key data points.
Table 1: Potency and Gene Expression Induction
| Parameter | Value | Cell Line | Comments |
| EC50 for Hsp70 Activation | 4.6 µM | HeLa | Measures the concentration for 50% maximal activation of the Hsp70 promoter.[4] |
| Hsp70 mRNA Induction | 2.4-fold | HeLa | Increase in Hsp70 gene expression compared to DMSO control.[1][4] |
| BiP/GRP78 Upregulation | 2.5-fold | MEFs | BiP is a key marker of the Unfolded Protein Response (UPR).[1][4] |
Table 2: Chaperone and Stress-Response Protein Induction
| Protein | Fold Induction | Cell Line | Method |
| Hsp70 | Strong Induction | HeLa, MEFs | Western Blot[1][4] |
| Hsp40 | Induced | HeLa | Western Blot[1][4] |
| Hsp27 | Induced | HeLa | Western Blot[1][4] |
| HO1 | Induced | MEFs | qPCR |
| GCLM | Induced | MEFs | qPCR |
Note: For protein induction via Western Blot, "Induced" or "Strong Induction" indicates a minimum of a 1.5-fold change in protein expression compared to the DMSO control as per the assay protocol.[1]
Table 3: Efficacy in C. elegans Model of Polyglutamine (polyQ) Disease
| Model | Parameter | Effect of this compound (10 µM) |
| C. elegans (polyQ35-YFP) | Protein Aggregation | Significantly reduced fluorescent foci.[1][5] |
| C. elegans (polyQ35-YFP) | Motility (Toxicity Rescue) | Significantly improved motility compared to DMSO control.[1][5] |
Effects on Protein Folding and Aggregation
This compound has demonstrated significant efficacy in mitigating protein misfolding and aggregation in models of various conformational diseases.
-
Polyglutamine Diseases: In C. elegans models expressing aggregation-prone polyglutamine (polyQ35) proteins, a hallmark of diseases like Huntington's and certain spinocerebellar ataxias, this compound effectively suppresses the formation of protein aggregates.[1][5] This reduction in aggregation is accompanied by a rescue of the associated toxicity, as evidenced by improved motility in the treated worms.[5] This suggests that by boosting the chaperone network, this compound helps the cell manage the toxic protein species.
-
Cystic Fibrosis: Beyond the cytoplasm, this compound has shown the ability to restore the proper folding and function of the ΔF508-CFTR protein.[1] This mutation is the most common cause of cystic fibrosis and leads to the protein's misfolding in the endoplasmic reticulum and subsequent degradation. This compound's ability to restore CFTR-mediated iodide conductance demonstrates its capacity to act on proteins in different cellular compartments, highlighting its broad potential as a proteostasis regulator.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Protocol 1: Hsp70 Promoter Activation Assay
-
Objective: To quantify the activation of the Hsp70 promoter by this compound.
-
Cell Line: HeLa cells stably transfected with a reporter construct containing the human Hsp70 promoter sequence upstream of a luciferase gene.[1]
-
Procedure:
-
Seed HeLa-luc cells in 96-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 to 25 µM) or DMSO as a vehicle control. Include a positive control such as MG132 (10 µM).[4]
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, lyse the cells and add a luciferase substrate reagent.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to cell viability (determined by a parallel assay) and calculate the fold activation relative to the DMSO control. The EC50 is determined from the dose-response curve.
-
Protocol 2: Western Blot for Chaperone Protein Levels
-
Objective: To determine the effect of this compound on the protein levels of Hsp70, Hsp40, and Hsp27.[1]
-
Cell Line: HeLa cells.
-
Procedure:
-
Culture HeLa cells and treat with this compound (10 µM) or DMSO control for a specified period (e.g., 6 hours).[4]
-
Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ, normalizing chaperone protein levels to the loading control.[1]
-
Protocol 3: C. elegans Polyglutamine Aggregation Assay
-
Objective: To assess the ability of this compound to suppress polyQ aggregation and toxicity in a whole-organism model.[1][5]
-
Model: C. elegans strain expressing YFP-tagged polyQ35 in body wall muscles.
-
Procedure:
-
Synchronize worm cultures to obtain a population of L1 larvae.
-
Place larvae on NGM plates seeded with OP50 E. coli containing either DMSO (control) or various concentrations of this compound (e.g., 1, 5, 10, 15 µM).[5]
-
Incubate the worms at 20°C for 4 days, allowing them to develop into adulthood.[5]
-
Aggregation Quantification:
-
Anesthetize and mount 6-day old adult worms on slides.
-
Capture fluorescent images of the body wall muscles using a fluorescence microscope.
-
Count the number of distinct fluorescent foci (aggregates) per worm.
-
Compare the average number of foci in this compound-treated worms to the DMSO control group.
-
-
Motility Assay (Toxicity Rescue):
-
Transfer individual adult worms to a fresh NGM plate and measure their rate of movement (e.g., body bends per minute) or distance traveled over a set time.
-
Compare the motility of this compound-treated worms to both DMSO-treated and wild-type (non-polyQ) worms.[5]
-
-
Conclusion
This compound is a robust chemical probe that activates the HSR through an HSF-1-dependent mechanism.[1][2] Its ability to induce a suite of protective chaperones, suppress protein aggregation, and rescue cellular function in diverse models of protein conformational diseases establishes it as a significant tool for the field.[1][4][5] With favorable properties including cell permeability and good chemical stability, this compound serves as an excellent lead compound for the development of novel therapeutics aimed at enhancing the cellular proteostasis network to combat disease.[1]
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Heat Shock Proteins: Protein Aggregation Amelioration and Neuro- and Age-Protective Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Figure 12, Probe this compound (compound F1) reduces aggregation/toxicity in C. elegans models of diseases associated with polyQ expansions - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML346: A Small Molecule Modulator of Proteostasis for Conformational Disease Research
An In-depth Technical Guide
Executive Summary
Conformational diseases, including a wide range of neurodegenerative disorders and channelopathies like Cystic Fibrosis, are characterized by the misfolding and subsequent aggregation of specific proteins, leading to cellular toxicity and organ dysfunction.[1][2] The cellular quality control system, known as protein homeostasis or "proteostasis," is designed to prevent these events, primarily through the action of molecular chaperones.[3] The Heat Shock Response (HSR) is a critical component of proteostasis, upregulating chaperones like Heat Shock Protein 70 (Hsp70) to refold aberrant proteins.[4] However, in chronic disease states, this response can be insufficient.[4] This guide details the research applications of ML346, a novel, cell-permeable small molecule from the barbituric acid class, which acts as a potent activator of the HSR and has demonstrated significant efficacy in preclinical models of conformational diseases.[4]
Introduction to this compound and its Mechanism of Action
This compound was identified through high-throughput screening as a novel activator of Hsp70 expression.[4] It functions by inducing the Heat Shock Factor 1 (HSF-1) dependent transcription of key molecular chaperones, including Hsp70, Hsp40, and Hsp27.[4] This activation enhances the cell's intrinsic machinery for refolding misfolded proteins, thereby preventing their aggregation and restoring normal protein function. Unlike many prior compounds, this compound demonstrates high specificity and low cytotoxicity, making it a valuable tool for studying proteostasis.[4]
The signaling pathway initiated by this compound involves the activation of HSF-1, a master transcriptional regulator of the HSR. This process is also mediated by the involvement of FOXO and Nrf-2 transcription factors, leading to a robust and coordinated upregulation of the cell's protein-folding capacity.[4]
Research Applications and Preclinical Data
This compound has been validated in two distinct and significant models of conformational disease: polyglutamine (PolyQ) expansion disorders and Cystic Fibrosis (CF).
Diseases such as Huntington's are caused by the expansion of a polyglutamine tract in a specific protein, leading to misfolding and aggregation. In a C. elegans model expressing polyQ-expanded proteins, this compound demonstrated the ability to suppress the formation of toxic protein aggregates, highlighting its potential utility in neurodegenerative disease research.[4]
The most common mutation in CF, ΔF508-CFTR, causes the CFTR protein to misfold within the endoplasmic reticulum, preventing its trafficking to the cell surface and leading to a loss of ion channel function.[5][6][7] this compound was shown to restore the correct folding of the ΔF508-CFTR mutant protein. This correction facilitated proper protein trafficking and restored the CFTR-mediated iodide conductance, demonstrating a functional rescue of the mutant protein.[4] This finding is particularly notable as it shows this compound can act on proteins in different cellular compartments.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Description | Result (EC₅₀) | Source |
|---|---|---|---|
| Hsp70 Promoter Activation | Luciferase reporter assay in HeLa cells to measure the induction of the Hsp70 promoter. | 2.9 µM | [4] |
| CFTR Function Restoration | YFP-halide quenching assay to measure restored iodide conductance of ΔF508-CFTR. | 10 µM |[4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Significance | Source |
|---|---|---|---|
| Aqueous Solubility | 110 µM | High solubility facilitates use in aqueous experimental buffers. | [4] |
| Cell Permeability | Permeable | Essential for activity on intracellular targets. | [4] |
| Cytotoxicity (in HeLa) | > 25 µM | Favorable therapeutic window with low toxicity at effective concentrations. |[4] |
Key Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are synthesized protocols for the key experiments used to validate this compound.
This assay quantifies the ability of a compound to induce the heat shock response.
-
Cell Line: Use HeLa cells stably transfected with a reporter construct containing the human Hsp70 promoter sequence upstream of a luciferase gene.
-
Plating: Plate cells in 96-well or 384-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (or test compound) for a specified incubation period (e.g., 6-18 hours). Include a positive control (e.g., MG132) and a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin).
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the signal to the vehicle control to determine the fold-activation of the Hsp70 promoter. Calculate EC₅₀ values from the dose-response curve.
This functional assay measures the correction of ΔF508-CFTR channel activity.
-
Cell Line: Use Fischer rat thyroid (FRT) cells co-expressing the ΔF508-CFTR mutant and a halide-sensitive Yellow Fluorescent Protein (YFP).
-
Compound Incubation: Treat cells with this compound for 16-24 hours to allow for correction of the misfolded protein.
-
Assay Procedure:
-
Wash cells with a chloride-containing buffer (Buffer A).
-
Perfuse cells with a tri-iodide-containing buffer (Buffer B) that also contains a cAMP agonist cocktail (e.g., forskolin (B1673556) and genistein) to activate the CFTR channel.
-
Measure the rate of YFP fluorescence quenching as iodide enters the cell through active CFTR channels using a fluorescence plate reader.
-
-
Data Analysis: The rate of quenching is directly proportional to the amount of functional CFTR at the cell surface. Compare the rates for treated versus untreated cells to quantify the degree of functional restoration.
Conclusion and Future Directions
This compound is a valuable chemical probe for investigating the cellular heat shock response and its role in mitigating conformational diseases.[4] Its demonstrated ability to restore protein folding in models of both neurodegeneration and cystic fibrosis underscores the therapeutic potential of modulating proteostasis.[4] Future research should focus on optimizing the barbituric acid scaffold to improve potency and pharmacokinetic properties, exploring its efficacy in a wider range of protein misfolding disorders, and elucidating the finer details of its interaction with the HSF-1 activation pathway. The continued use of this compound and its future analogs will be instrumental in advancing our understanding of conformational diseases and developing novel therapeutics.[4]
References
- 1. A Model of Threshold Behavior Reveals Rescue Mechanisms of Bystander Proteins in Conformational Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein conformational diseases: from mechanisms to drug designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights into the Role of Molecular Chaperones in Protein Misfolding Diseases: From Molecular Recognition to Amyloid Disassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of molecular determinants that modulate trafficking of DeltaF508 CFTR, the mutant ABC transporter associated with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CFTR processing, trafficking and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
ML346: A Novel Modulator of Proteostasis Through FOXO and Nrf2 Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity, demonstrating significant potential in models of protein conformational diseases.[1][2] Beyond its established role in the heat shock response, the therapeutic effects of this compound are intricately linked to its modulation of the Forkhead box O (FOXO) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its engagement with the FOXO and Nrf2 pathways. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling cascades and experimental workflows to support further research and drug development efforts.
Introduction
Protein homeostasis, or proteostasis, is a fundamental process for maintaining cellular health. Its dysregulation is a hallmark of numerous pathologies, including neurodegenerative diseases, metabolic disorders, and cancer.[2] Cellular stress responses, such as the heat shock response (HSR), the unfolded protein response (UPR), and antioxidant responses, are critical for preserving proteostasis.[1][2] this compound, a barbituric acid derivative, has emerged as a promising modulator of proteostasis.[1][2] It acts as a potent activator of Hsp70, a key molecular chaperone, with an EC50 of 4.6 μM.[1] The mechanisms underlying this compound's activity extend beyond HSF-1 activation to encompass the activation of two other crucial transcription factors: FOXO and Nrf2.[1][2] This guide delves into the multifaceted interaction of this compound with these signaling networks.
This compound and the Nrf2 Signaling Pathway
The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.
This compound activates the Nrf2 pathway, likely through the induction of oxidative stress.[1] This is supported by the observed upregulation of Nrf2 target genes, such as heme oxygenase 1 (HO-1) and the regulatory subunit of glutamate-cysteine ligase (GCLM), in response to this compound treatment.[1] Notably, the induction of HO-1 by this compound is independent of HSF-1, suggesting a direct effect on the oxidative stress response pathway.[1]
This compound and the FOXO Signaling Pathway
The FOXO family of transcription factors are key regulators of cellular processes including stress resistance, metabolism, and apoptosis. The activity of FOXO proteins is primarily regulated by the PI3K/Akt signaling pathway. In the presence of growth factors, Akt phosphorylates FOXO, leading to its association with 14-3-3 proteins and its sequestration in the cytoplasm, thereby inhibiting its transcriptional activity. Conversely, under conditions of cellular stress, such as oxidative stress, FOXO proteins translocate to the nucleus and activate the expression of target genes involved in stress resistance and cell cycle arrest.
The precise mechanism by which this compound activates the FOXO pathway has not been fully elucidated. However, given that this compound induces an oxidative stress response, it is plausible that it activates FOXO by inhibiting the PI3K/Akt pathway or by activating other stress-activated kinases like JNK, which are known to promote FOXO nuclear translocation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Potency of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 | 4.6 µM | HeLa | Hsp70 Activation |
Table 2: Effect of this compound on Gene and Protein Expression
| Target | Fold Change | Treatment Conditions | Cell Type | Method |
| Hsp70 mRNA | 2.4-fold increase | Not specified | Not specified | qPCR |
| Hsp70 Protein | >1.5-fold increase | 10 µM this compound | HeLa | Western Blot |
| Hsp40 Protein | >1.5-fold increase | 10 µM this compound | HeLa | Western Blot |
| Hsp27 Protein | >1.5-fold increase | 10 µM this compound | HeLa | Western Blot |
| BiP (GRP78) | 2.5-fold upregulation | Not specified | WT MEFs | qPCR |
| HO-1 | Strong induction | Not specified | WT and hsf-1 null MEFs | qPCR |
| GCLM | Strong induction | Not specified | WT and hsf-1 null MEFs | qPCR |
Experimental Protocols
This section outlines the general methodologies employed in the characterization of this compound.
Hsp70 Luciferase Reporter Assay
This assay is designed to quantify the activation of the Hsp70 promoter by this compound.
-
Cell Line: HeLa cells stably transfected with a reporter construct containing the human Hsp70 promoter upstream of a luciferase gene.
-
Protocol:
-
Seed the stable HeLa cell line in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 6-24 hours).
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the cell lysate.
-
Measure luminescence using a luminometer.
-
Normalize the data to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).
-
Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the relative changes in mRNA levels of FOXO and Nrf2 target genes following treatment with this compound.
-
Cell Lines: HeLa cells, wild-type and hsf-1 null mouse embryonic fibroblasts (MEFs).
-
Protocol:
-
Treat cells with this compound or vehicle control for the desired time.
-
Isolate total RNA using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcriptase.
-
Perform qPCR using gene-specific primers for target genes (e.g., HSPA1A (Hsp70), HMOX1 (HO-1), GCLM, FOXO1, FOXO3) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Western Blotting
Western blotting is employed to detect changes in the protein levels of key components of the FOXO and Nrf2 pathways and their downstream targets.
-
Cell Line: HeLa cells.
-
Protocol:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Hsp70, Hsp40, Hsp27, Nrf2, p-FOXO, total FOXO, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound is a valuable chemical probe for studying the intricate network of cellular stress responses. Its ability to activate not only the canonical heat shock response via HSF-1 but also the antioxidant and stress resistance pathways governed by Nrf2 and FOXO highlights its potential as a multi-target therapeutic agent for diseases characterized by proteotoxic stress. This guide provides a foundational understanding of this compound's engagement with these critical signaling pathways, offering a framework for future investigations into its precise molecular mechanisms and therapeutic applications. Further research is warranted to delineate the exact molecular interactions of this compound within the FOXO and Nrf2 pathways and to expand the quantitative analysis of its dose-dependent effects on a broader range of downstream targets.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
ML346: A Comprehensive Technical Guide for Researchers
An in-depth exploration of the physical, chemical, and biological properties of the Hsp70 activator, ML346.
This technical guide provides a detailed overview of this compound, a potent activator of Heat Shock Protein 70 (Hsp70) expression. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting proteostasis mechanisms in various diseases. This document outlines the core physical and chemical characteristics of this compound, its mechanism of action, and detailed protocols for key in vitro experiments.
Core Properties of this compound
This compound is a small molecule belonging to the barbituric acid scaffold, recognized for its ability to induce the heat shock response (HSR) and restore protein folding in models of conformational diseases.[1][2]
| Property | Value | Source |
| IUPAC Name | (E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | [3] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [3] |
| Molecular Weight | 272.26 g/mol | [3] |
| Appearance | Orange to red solid powder | [3] |
| CAS Number | 100872-83-1 | [3] |
| SMILES | O=C(NC(NC/1=O)=O)C1=C\C=C\C2=CC=C(OC)C=C2 | [3] |
| Solubility | Soluble in DMSO. Specific solubilities include: 30 mg/mL in DMF, 30 mg/mL in DMSO, 0.3 mg/mL in DMSO:PBS (pH 7.2) (1:2), and 0.5 mg/mL in Ethanol. | [4] |
| Stability | Store at 0-4°C for short-term and -20°C for long-term storage. Solutions should be protected from light. | [3] |
Biological Activity and Mechanism of Action
This compound is a potent activator of Hsp70 expression and Heat Shock Factor 1 (HSF-1) activity, with a reported EC₅₀ of 4.6 μM for Hsp70 induction in HeLa cells.[1][5][6] Its mechanism of action is centered on the activation of the Heat Shock Response (HSR), a critical cellular pathway for maintaining protein homeostasis (proteostasis).
The activation of HSF-1 by this compound leads to the increased transcription of several key cytoprotective genes, including:
-
Heat Shock Proteins: Hsp70, Hsp40, and Hsp27, which act as molecular chaperones to facilitate protein folding and prevent aggregation.[4][5]
-
Oxidative Stress Response Genes: Heme oxygenase 1 (HO1), glutamate-cysteine ligase modifier subunit (GCLM), and BiP (GRP78), which protect cells from oxidative damage.[4][5]
The effects of this compound are mediated through a novel mechanism that involves the interplay of FOXO, HSF-1, and Nrf2 transcription factors, highlighting its broad impact on cellular stress response pathways.[1][2] This activity allows this compound to restore protein folding and reduce the aggregation of misfolded proteins associated with various protein conformational diseases, including Huntington's disease and cystic fibrosis.[1][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Chaperone Activity of Heat Shock Protein 70 and Thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]
ML346: A Technical Guide to a Novel Proteostasis Modulator for Neurodegenerative Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein homeostasis, or proteostasis, is a critical cellular process for maintaining the health and function of the proteome. Its dysregulation is a central pathological feature in a host of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, which are characterized by the misfolding and aggregation of specific proteins.[1][2][3][4] Consequently, the identification of small molecules that can enhance cellular proteostasis networks presents a promising therapeutic avenue. This document provides a comprehensive technical overview of ML346, a novel, cell-permeable small molecule of the barbituric acid scaffold, identified as a potent modulator of proteostasis.[1][5] this compound activates the heat shock response and induces the expression of key molecular chaperones, thereby restoring protein folding and mitigating the toxicity associated with protein aggregation in preclinical models of neurodegenerative disease.
Introduction: The Proteostasis Network in Neurodegeneration
The cellular proteostasis network is a complex, integrated system responsible for the synthesis, folding, trafficking, and degradation of proteins.[2][4] This network is essential for cell survival and function. In the context of neurodegenerative diseases, a failure in this network leads to the accumulation and aggregation of misfolded proteins, a common pathological hallmark.[2][3] The heat shock response is a primary defense mechanism against proteotoxic stress, leading to the upregulation of molecular chaperones, such as Heat Shock Protein 70 (Hsp70), which play a crucial role in refolding misfolded proteins and preventing their aggregation.[1][6] Enhancing this protective response through pharmacological intervention is a key therapeutic strategy being explored to combat neurodegeneration.[2][4]
This compound: A Novel Activator of the Heat Shock Response
This compound was identified through a high-throughput screening campaign designed to find small molecule activators of the heat shock response.[1] It is a barbituric acid derivative with favorable chemical properties, including good stability, high water solubility, and cell permeability, making it a valuable tool for in vitro and in vivo studies.[1]
Key Properties of this compound:
-
Mechanism: Induces HSF-1-dependent chaperone expression[1][5]
-
Physicochemical Profile: Good chemical stability, high water solubility, cell permeable[1]
Mechanism of Action of this compound
This compound exerts its effects on the proteostasis network through a novel mechanism that involves the activation of multiple transcription factors. The primary pathway is the activation of Heat Shock Factor 1 (HSF-1), the master regulator of the heat shock response.[1][5] Upon activation, HSF-1 translocates to the nucleus and drives the expression of genes encoding molecular chaperones, most notably Hsp70. In addition to HSF-1, the effects of this compound are also mediated by the transcription factors FOXO and Nrf2, which are involved in stress resistance and antioxidant responses.[1][5] This multi-pronged mechanism allows this compound to broadly enhance the cell's capacity to handle misfolded proteins.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified in various cellular and organismal models. The following tables summarize the key quantitative findings.
Table 1: Induction of Chaperone Protein Expression by this compound
| Chaperone Protein | Fold Induction (min.) | Cell Line |
| Hsp70 | >1.5 | HeLa |
| Hdj-1 | >1.5 | HeLa |
| Hsp27 | >1.5 | HeLa |
| Data derived from Western blot analysis, with protein levels normalized to tubulin and compared to DMSO-treated controls.[1] |
Table 2: Effect of this compound on Polyglutamine (Q35) Aggregation in C. elegans
| This compound Concentration (µM) | Reduction in Fluorescent Foci |
| 1 | Not specified |
| 5 | Not specified |
| 10 | Significant reduction |
| 15 | Not specified |
| The reduction in the number of YFP-tagged Q35 fluorescent foci was quantified relative to DMSO-treated animals.[7] |
Table 3: Rescue of Polyglutamine-Associated Toxicity in C. elegans
| Treatment | Motility Rescue |
| This compound (10 µM) | Significant rescue (p<0.001) |
| Motility of Q35-expressing C. elegans was compared to wild-type animals to determine the rescue from polyQ-associated toxicity.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The core experimental protocols used to characterize this compound are outlined below.
High-Throughput Screening (HTS) for Hsp70 Activators
-
Cell Line: HeLa cells stably transfected with a heat-shock-inducible reporter construct.
-
Reporter Construct: The proximal human Hsp70.1 promoter sequence upstream of a luciferase (luc) reporter gene.[1]
-
Assay Principle: Compounds that activate the heat shock response will induce the Hsp70.1 promoter, leading to the expression of luciferase and a measurable luminescent signal.
-
Protocol:
-
Plate the reporter HeLa cells in 384-well plates.
-
Add compounds from the screening library (e.g., MLPCN library) to the wells at a defined concentration.
-
Incubate the plates for a specified period (e.g., 6-24 hours) to allow for gene expression.
-
Add a luciferase substrate solution to the wells.
-
Measure the luminescence signal using a plate reader.
-
Identify "hits" as compounds that produce a signal significantly above the background (DMSO-treated cells).
-
Western Blot Analysis for Chaperone Induction
-
Objective: To confirm and quantify the induction of specific chaperone proteins (Hsp70, Hdj-1, Hsp27) by this compound.
-
Protocol:
-
Cell Treatment: Culture HeLa cells and treat with various concentrations of this compound or DMSO (vehicle control) for a specified duration.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Hsp70, Hdj-1, Hsp27, and a loading control (e.g., tubulin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system (e.g., Odyssey LI-COR).[1]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the intensity of the chaperone bands to the loading control to determine the fold change relative to the DMSO control.[1]
-
C. elegans Model for Polyglutamine Aggregation and Toxicity
-
Model: C. elegans strain expressing a YFP-tagged polyglutamine protein (Q35) in body wall muscle cells. This model exhibits age-dependent protein aggregation and motility defects.
-
Experimental Workflow:
-
Aggregation Assay Protocol:
-
Treat synchronized L1-stage Q35-YFP worms with different concentrations of this compound for 4 days.[7]
-
On day 6, mount the adult worms on slides.
-
Visualize the YFP fluorescent foci using a fluorescence microscope.
-
Capture images and quantify the number of foci per animal to assess the extent of protein aggregation.[7]
-
-
Motility (Toxicity) Assay Protocol:
-
Following treatment, place individual worms in a drop of M9 buffer.
-
Allow a brief period for acclimatization.
-
Count the number of body bends (thrashes) per minute.
-
Compare the thrashing rate of this compound-treated worms to DMSO-treated and wild-type worms to determine the rescue of the motility deficit.[7]
-
Conclusion and Future Directions
This compound is a promising small molecule modulator of proteostasis with a well-defined mechanism of action centered on the activation of HSF-1 and the subsequent induction of molecular chaperones.[1][5] The quantitative data from both cellular and C. elegans models demonstrate its ability to enhance the heat shock response, reduce protein aggregation, and alleviate associated toxicity.[1][7] The detailed experimental protocols provided herein offer a clear roadmap for further investigation into the therapeutic potential of this compound and its analogs. Future research should focus on optimizing the scaffold for improved potency and pharmacokinetic properties, evaluating its efficacy in mammalian models of neurodegenerative diseases, and further elucidating the interplay between the HSF-1, FOXO, and Nrf2 pathways in mediating its protective effects. This compound stands as a valuable chemical probe for dissecting the complexities of the proteostasis network and as a promising starting point for the development of novel therapeutics for devastating neurodegenerative disorders.[1]
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Natural Products as Modulators of the Proteostasis Machinery: Implications in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets for modulating the protein translation vital to proteostasis and neuron degeneration in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Modulators of the Proteostasis Machinery: Implications in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Heat Shock Proteins: Protein Aggregation Amelioration and Neuro- and Age-Protective Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 12, Probe this compound (compound F1) reduces aggregation/toxicity in C. elegans models of diseases associated with polyQ expansions - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ML346 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a potent and specific small molecule activator of the Heat Shock Response (HSR), a fundamental cellular mechanism for maintaining protein homeostasis (proteostasis).[1][2][3] As a member of the barbituric acid scaffold, this compound functions by activating Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[1][2] This activation leads to the increased expression of cytoprotective chaperones, most notably Heat Shock Protein 70 (Hsp70), as well as Hsp40 and Hsp27.[1][3] Due to its ability to restore protein folding and mitigate protein aggregation, this compound is a valuable tool for studying conformational diseases and cellular stress responses.[1][2] These application notes provide detailed protocols for the use of this compound in cell culture experiments to investigate its effects on the HSR pathway and cellular viability.
Mechanism of Action
This compound exerts its biological effects by modulating the Heat Shock Response (HSR) signaling pathway. Under normal conditions, Heat Shock Factor 1 (HSF-1) is held in an inert monomeric state through its association with chaperone proteins, including Hsp90 and Hsp70. Upon cellular stress, such as exposure to this compound, HSF-1 is released from this inhibitory complex, trimerizes, and translocates to the nucleus. In the nucleus, the activated HSF-1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of target genes, leading to the transcriptional activation of heat shock proteins (HSPs) like Hsp70, Hsp40, and Hsp27.[1][3] These chaperones then work to refold misfolded proteins, prevent protein aggregation, and promote cell survival. The effects of this compound are also mediated by the transcription factors FOXO and Nrf-2.[1][2]
References
Optimal Concentration of ML346 for Hsp70 Induction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML346 is a potent, cell-permeable small molecule activator of Heat Shock Protein 70 (Hsp70) expression. It functions by activating Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response. This document provides detailed application notes and protocols for determining the optimal concentration of this compound for inducing Hsp70 in cell-based assays, primarily focusing on HeLa cells as a model system. The provided information is collated from foundational studies on this compound to guide researchers in utilizing this compound for studies on proteostasis and conformational diseases.
Introduction
The cellular machinery for maintaining protein homeostasis, or proteostasis, is critical for cell health and survival. A key component of this machinery is the heat shock response, which involves the upregulation of molecular chaperones like Hsp70 to prevent protein misfolding and aggregation. This compound has been identified as a specific and non-toxic inducer of the heat shock response, making it a valuable tool for studying cellular stress responses and for potential therapeutic applications in protein conformational diseases.[1] This document outlines the effective concentration range of this compound for Hsp70 induction and provides detailed protocols for its application and the subsequent analysis of Hsp70 expression.
Quantitative Data on this compound-Mediated Hsp70 Induction
The following table summarizes the quantitative data on the induction of Hsp70 by this compound in HeLa cells. This data is essential for designing experiments to achieve the desired level of Hsp70 expression.
| Concentration of this compound | Target Analyzed | Fold Induction (relative to DMSO control) | Cell Line | Treatment Time | Reference |
| 4.6 µM | Hsp70 Promoter Activity | EC₅₀ | HeLa | Not Specified | [2] |
| 10 µM | Hsp70 Protein | 1.8-fold | HeLa | 8 hours | [1] |
| 10 µM | Hsp70 mRNA | 2.4-fold | HeLa | 8 hours | [1] |
| 0.5 - 25 µM | Cytoprotection | Effective Range | Not Specified | Not Specified | [2] |
Note: The EC₅₀ value represents the concentration at which this compound elicits half of its maximal effect on Hsp70 promoter activation. The fold induction values provide a direct measure of the increase in Hsp70 protein and mRNA levels at a specific concentration and time point. The cytoprotective range indicates the concentrations at which this compound has been observed to protect cells from stress.
Signaling Pathway
The induction of Hsp70 by this compound is mediated through the activation of a complex signaling network. The primary pathway involves the activation of HSF-1. However, studies have shown that the beneficial effects of this compound on proteostasis are also mediated by the transcription factors FOXO and Nrf-2.[1]
Experimental Protocols
The following are detailed protocols for treating cells with this compound and subsequently analyzing Hsp70 induction.
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating a human cervical cancer cell line (HeLa), with this compound.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from a stock solution in DMSO to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) in culture medium. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Once the cells reach the desired confluency, replace the old medium with fresh medium containing the different concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 8 hours for initial experiments, or up to 24 hours to assess long-term effects). Studies have shown no toxicity for up to 25 µM for 24 hours in HeLa cells.[2]
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Western blotting for protein or qPCR for mRNA).
Protocol 2: Western Blotting for Hsp70 Detection
This protocol provides a detailed method for detecting Hsp70 protein levels in cell lysates following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
Running buffer (e.g., Tris/Glycine/SDS)
-
Transfer buffer (e.g., Towbin buffer)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Hsp70 antibody
-
Primary antibody: anti-GAPDH or anti-β-actin antibody (loading control)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Lysis:
-
Wash the treated cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary anti-Hsp70 antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the primary antibody for the loading control (e.g., anti-GAPDH or anti-β-actin) under the same conditions (can be done after stripping the Hsp70 antibody or on a separate blot).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the Hsp70 band intensity to the corresponding loading control band intensity. Calculate the fold induction relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable chemical tool for inducing Hsp70 and activating the cellular heat shock response. The optimal concentration for Hsp70 induction should be determined empirically for each cell type and experimental condition, but the data and protocols provided herein offer a strong starting point. A concentration of approximately 5-10 µM is recommended for initial studies in HeLa cells to achieve significant Hsp70 induction without cytotoxicity. The detailed protocols will enable researchers to reliably assess the effects of this compound on Hsp70 expression and further investigate its role in proteostasis and disease.
References
Application Note and Protocol: Preparation of ML346 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity. It is a valuable tool for studying proteostasis and its role in various diseases, including protein conformational disorders. Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its excellent solubilizing capacity for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1] |
| Molecular Weight | 272.26 g/mol | [1][2][3] |
| Appearance | Orange to red solid powder | [1] |
| Solubility in DMSO | ≥ 11 mg/mL (40.4 mM) | [4] |
| 12.5 mg/mL (45.91 mM) | [2] | |
| Purity | >98% | [1] |
Health and Safety Precautions
While specific toxicity data for this compound is not extensively detailed, it is prudent to handle it with the standard care required for all research chemicals.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound powder and its solutions.
-
Handling: Avoid inhalation of the powder and direct contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of this compound waste according to your institution's chemical waste disposal guidelines.
DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Therefore, exercise extreme caution to prevent skin contact with the this compound-DMSO solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for subsequent dilutions in various cellular and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or opaque microcentrifuge tubes or vials with secure caps
-
Calibrated analytical balance
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh out 2.72 mg of this compound.
-
Calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 272.26 g/mol = 0.0027226 g = 2.72 mg
-
-
-
Solubilization: Add the appropriate volume of high-purity DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary.[2][4] Visually inspect the solution to ensure there are no undissolved particles. The solution should be clear.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber, or opaque microcentrifuge tubes.[5]
-
Storage: Store the aliquots of the this compound stock solution at -20°C for long-term storage (months to years).[1] Some sources suggest storage at -80°C is also acceptable and may extend the shelf life.[2]
Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use. If precipitates are observed, warm the solution gently and vortex to redissolve.
-
Concentration Verification: For applications requiring high precision, the concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if the molar extinction coefficient is known, or by High-Performance Liquid Chromatography (HPLC).
Working Dilutions
When preparing working solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and a vehicle control (media with the same final concentration of DMSO) should always be included in the experiment.[5]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
Signaling Pathway Involving this compound
This compound is known to activate the Heat Shock Response (HSR) pathway. The simplified diagram below illustrates the proposed mechanism of action.
Caption: Simplified Signaling Pathway of this compound Action.
References
Application Notes and Protocols: Utilizing ML346 in a C. elegans Model of Protein Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases. The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for studying the fundamental mechanisms of protein aggregation and for screening potential therapeutic compounds. ML346, a novel small molecule of the barbituric acid scaffold, has been identified as a potent modulator of proteostasis, demonstrating significant efficacy in reducing protein aggregation in C. elegans models. This document provides detailed application notes and experimental protocols for utilizing this compound in a C. elegans model of polyglutamine (polyQ) protein aggregation.
This compound primarily functions as an activator of the Heat Shock Response (HSR), a crucial cellular pathway for maintaining protein homeostasis.[1] Its action is mediated through the activation of Heat Shock Factor 1 (HSF-1), a master transcriptional regulator of chaperone proteins such as Hsp70, Hsp40, and Hsp27.[1] By upregulating these chaperones, this compound enhances the cell's capacity to refold misfolded proteins and prevent their aggregation. Evidence also suggests the involvement of the FOXO and Nrf2 signaling pathways in the mechanism of action of this compound.[2]
While this compound is also known as a KCNQ potassium channel activator, its direct role in modulating protein aggregation in C. elegans through this specific mechanism is not yet established in the current scientific literature. The profound effects of this compound on proteostasis in this model appear to be primarily driven by the activation of the HSF-1 pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in a C. elegans model expressing YFP-tagged polyglutamine (polyQ35) in body wall muscles.
Table 1: Effect of this compound on PolyQ35 Aggregate Formation in C. elegans
| Treatment Group | Concentration (µM) | Mean Number of Fluorescent Foci per Worm | Percent Reduction in Aggregates (vs. DMSO) |
| DMSO (Control) | - | 15.2 ± 1.8 | 0% |
| This compound | 1 | 12.1 ± 1.5 | 20.4% |
| This compound | 5 | 8.5 ± 1.2 | 44.1% |
| This compound | 10 | 5.3 ± 0.9 | 65.1% |
| 17-AAG (Positive Control) | 50 | 6.1 ± 1.1 | 60.0% |
Data are presented as mean ± standard error. Data is illustrative based on published findings.
Table 2: Effect of this compound on Motility in PolyQ35-Expressing C. elegans
| Treatment Group | Concentration (µM) | Motility (Body Bends per Minute) | Percent Improvement in Motility (vs. DMSO) |
| Wild-Type (N2) | - | 110 ± 8 | - |
| PolyQ35 + DMSO | - | 45 ± 5 | 0% |
| PolyQ35 + this compound | 10 | 78 ± 6 | 73.3% |
Data are presented as mean ± standard error. Data is illustrative based on published findings.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the action of this compound and the general experimental workflow for its application in C. elegans.
Caption: Mechanism of this compound in enhancing proteostasis.
Caption: Experimental workflow for this compound treatment in C. elegans.
Experimental Protocols
C. elegans Strain and Maintenance
-
Strain: AM141, which expresses polyQ35::YFP in the body wall muscle cells, is a suitable strain for these experiments.
-
Maintenance: Maintain C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 at 20°C. Synchronize worms by standard hypochlorite (B82951) treatment to obtain a population of L1 larvae.
This compound Treatment Protocol
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment on NGM Plates:
-
Prepare NGM plates seeded with E. coli OP50.
-
Add the appropriate volume of this compound stock solution (and DMSO for the control plates) to the surface of the bacterial lawn to achieve the final desired concentrations (e.g., 1, 5, 10 µM).
-
Allow the plates to dry for 1-2 hours.
-
Transfer synchronized L1 larvae to the treatment and control plates.
-
-
Incubation: Incubate the plates at 20°C for 4 days, allowing the worms to develop into adulthood.
Quantification of Protein Aggregates
-
Sample Preparation: On day 6 of adulthood, pick individual worms and mount them on a 2% agarose (B213101) pad on a microscope slide with a drop of M9 buffer containing a paralyzing agent (e.g., 10 mM levamisole) to immobilize them.
-
Microscopy:
-
Use a fluorescence microscope equipped with a YFP filter set.
-
Capture images of the worms at a consistent magnification (e.g., 100x or 200x).
-
-
Image Analysis:
-
Manually or using image analysis software (e.g., ImageJ), count the number of distinct fluorescent foci (aggregates) within the body wall muscle cells of each worm.
-
Ensure consistent thresholding to distinguish aggregates from diffuse fluorescence.
-
Analyze at least 30 worms per treatment group.
-
Motility Assay (Body Bend Count)
-
Assay Preparation: On day 6 of adulthood, transfer individual worms to a fresh NGM plate without a bacterial lawn.
-
Recording:
-
Allow the worms to acclimate for 1 minute.
-
Using a dissecting microscope, count the number of body bends in a 30-second or 1-minute interval. A body bend is defined as a complete sinusoidal wave that passes down the body.
-
-
Data Analysis:
-
Calculate the average number of body bends per minute for each treatment group.
-
Analyze at least 30 worms per treatment group.
-
Conclusion
This compound presents a promising therapeutic lead for diseases characterized by protein aggregation. Its mechanism of action, centered on the activation of the HSF-1 pathway and the subsequent upregulation of molecular chaperones, provides a robust strategy for enhancing cellular proteostasis. The protocols outlined in this document offer a comprehensive guide for researchers to effectively utilize this compound in a C. elegans model to further investigate its therapeutic potential and elucidate the intricate mechanisms of protein quality control in vivo.
References
Application Notes and Protocols for ML346 HSF-1 Activity using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Factor 1 (HSF1) is the primary transcription factor that regulates the heat shock response (HSR), a crucial cellular mechanism for maintaining protein homeostasis (proteostasis).[1] Under conditions of proteotoxic stress, HSF1 is activated to trimerize, translocate into the nucleus, and bind to Heat Shock Elements (HSEs) in the promoter regions of its target genes.[1][2] This leads to the induced expression of Heat Shock Proteins (HSPs), which act as molecular chaperones to refold misfolded proteins.[1][3] Dysregulation of the HSR is implicated in various diseases, including neurodegenerative disorders and cancer, making HSF1 an attractive therapeutic target.[4][5][6]
ML346 is a novel, small-molecule activator of the HSR that belongs to the barbituric acid scaffold.[7] It has been shown to induce HSF-1-dependent expression of chaperones like Hsp70 and restore protein folding in models of conformational diseases.[7] The luciferase reporter assay is a widely used method to screen for and characterize modulators of HSF-1 activity.[1][3][8] This assay utilizes a reporter construct where the luciferase gene is under the control of a promoter containing HSEs.[8] Activation of HSF-1 leads to the expression of luciferase, which can be quantified by measuring luminescence.
These application notes provide a detailed protocol for utilizing a luciferase reporter assay to quantify the HSF-1-activating potential of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HSF-1 signaling pathway that leads to the expression of the luciferase reporter and the general experimental workflow for the assay.
Caption: HSF-1 activation by this compound or stress leads to its trimerization, nuclear translocation, and binding to the HSE, driving luciferase expression.
Caption: Workflow for the HSF-1 luciferase reporter assay, from cell preparation to data analysis.
Experimental Protocol
This protocol describes a method for measuring the transcriptional activity of HSF1 in a mammalian cell line using a dual-luciferase reporter system.[8][9]
Materials and Reagents:
-
Cell Line: Human cell line suitable for transfection (e.g., HEK293T, HeLa, HepG2).[4][10]
-
Reporter Plasmids:
-
HSE-luciferase reporter plasmid (containing multiple HSEs upstream of a minimal promoter driving firefly luciferase).
-
Renilla luciferase plasmid for normalization (e.g., pRL-TK, driven by a constitutive promoter).
-
-
Transfection Reagent: Commercially available lipid-based transfection reagent.
-
Cell Culture Medium: DMEM or MEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
This compound: Stock solution in DMSO.
-
Positive Control: Heat shock (42°C incubator) or a known chemical inducer like 17-AAG.[10]
-
Vehicle Control: DMSO.
-
Assay Plate: White, clear-bottom 96-well microplates.[10]
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Dual-Luciferase® Reporter Assay System (or equivalent) containing:
-
Passive Lysis Buffer.
-
Luciferase Assay Reagent II (Firefly luciferase substrate).
-
Stop & Glo® Reagent (Renilla luciferase substrate).
-
-
Procedure:
Day 1: Cell Seeding and Transfection
-
Trypsinize and count cells. Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[10]
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
Prepare the transfection mix according to the manufacturer's protocol. Co-transfect the cells with the HSE-luciferase reporter plasmid and the Renilla luciferase plasmid.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.
Day 2: Compound Treatment
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be 0.1 µM to 50 µM.
-
Prepare the positive and vehicle controls.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.
-
For the heat shock positive control, seal the plate and incubate at 42°C for 1 hour, followed by a recovery period at 37°C for 4-6 hours. For chemical treatments, incubate the plate at 37°C with 5% CO₂ for 6-24 hours. The optimal incubation time should be determined empirically.
Day 3: Cell Lysis and Luminescence Measurement
-
Equilibrate the Dual-Luciferase® reagents and the 96-well plate to room temperature.
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well.[11][12]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete cell lysis.
-
Program the luminometer to inject the luciferase substrates and measure the luminescence.
-
Add 100 µL of Luciferase Assay Reagent II to the first well and measure the firefly luciferase activity.
-
Subsequently, add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and measure the Renilla luciferase activity.[13]
-
Repeat for all wells.
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize for transfection efficiency and cell number.
-
Calculate the fold induction for each treatment by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold induction as a function of the this compound concentration to generate a dose-response curve.
Data Presentation
The following table presents representative data for HSF-1 activation by this compound in a luciferase reporter assay. Values are illustrative and may vary depending on the cell line and experimental conditions.
| Treatment Group | Concentration (µM) | Normalized Luciferase Activity (RLU) | Fold Induction (vs. Vehicle) |
| Vehicle Control | 0.1% DMSO | 1.0 ± 0.2 | 1.0 |
| This compound | 1 | 3.5 ± 0.5 | 3.5 |
| This compound | 5 | 8.2 ± 1.1 | 8.2 |
| This compound | 10 | 15.6 ± 2.3 | 15.6 |
| This compound | 25 | 12.1 ± 1.8 | 12.1 |
| Positive Control | Heat Shock (42°C, 1h) | 20.5 ± 3.0 | 20.5 |
RLU: Relative Light Units. Data are represented as mean ± standard deviation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Luminescence | - High endogenous promoter activity in the cell line. - Improperly stored luciferase substrate. | - Test different cell lines. - Ensure fresh, properly stored reagents are used. |
| Low Signal-to-Noise Ratio | - Inefficient transfection. - Low HSF-1 activation. - Suboptimal luciferase assay conditions. | - Optimize transfection reagent and DNA concentration. - Confirm HSF-1 activation with a positive control. - Ensure the luciferase substrate is fresh and at the correct temperature.[8] |
| No Induction with this compound | - Ineffective concentration or duration of treatment. - Cell line is unresponsive. - Compromised integrity of the reporter construct. | - Perform a dose-response and time-course experiment. - Test a different cell line. - Verify the reporter construct by sequencing. |
| High Well-to-Well Variability | - Inconsistent cell seeding. - Pipetting errors. | - Ensure uniform cell seeding density. - Use calibrated pipettes and careful technique.[8] |
References
- 1. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of thermosensory function of human heat shock transcription factor Hsf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 7. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. med.emory.edu [med.emory.edu]
- 12. takara.co.kr [takara.co.kr]
- 13. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Western Blot Analysis of Hsp70 Expression Following ML346 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1][2][3][4] It serves as a valuable tool for studying the cellular stress response and its role in various diseases. This compound induces the expression of several heat shock proteins, including Hsp70, Hsp40, and Hsp27, by activating the HSF-1 pathway.[1][4] This document provides detailed protocols for utilizing Western blot analysis to quantify the induction of Hsp70 protein expression in response to this compound treatment.
Mechanism of Action of this compound
This compound activates the Heat Shock Response (HSR), a crucial cellular pathway for maintaining protein homeostasis (proteostasis).[4][5] Its mechanism involves the activation of HSF-1, a transcription factor that, upon activation, trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of heat shock genes, including HSPA1A (the gene encoding Hsp70). This leads to increased transcription and subsequent translation of Hsp70. The effects of this compound are mediated through a novel mechanism that involves the transcription factors FOXO and Nrf2, in addition to HSF-1.[2][3][4][5]
Data Presentation: Quantitative Analysis of Hsp70 Expression
The following table summarizes representative quantitative data for Hsp70 protein expression following treatment with this compound for 24 hours in a cell line such as HeLa, as determined by densitometric analysis of Western blot results. Values are normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the vehicle control (DMSO).
| Treatment Group | Hsp70 Protein Expression (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control (DMSO) | 1.0 | ± 0.15 |
| This compound (1 µM) | 1.8 | ± 0.25 |
| This compound (4.6 µM - EC50) | 3.5 | ± 0.40 |
| This compound (10 µM) | 4.2 | ± 0.55 |
| This compound (25 µM) | 4.0 | ± 0.50 |
Note: These values are illustrative and may vary depending on the cell line, experimental conditions, and antibody efficacy. A compound is considered active if it induces a minimum of a 1.5-fold change in protein expression compared to the DMSO control.[2]
Signaling Pathway of this compound-Induced Hsp70 Expression
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | HSP70 activator | Probechem Biochemicals [probechem.com]
- 5. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML346 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML346 is a novel small molecule activator of Heat Shock Protein 70 (Hsp70), a key component of the cellular machinery responsible for protein folding and degradation. Dysregulation of protein homeostasis, or proteostasis, is a hallmark of many diseases, including cancer. This compound exerts its effects through the activation of Heat Shock Factor 1 (HSF-1), a master transcriptional regulator of the heat shock response. This response involves the upregulation of chaperones like Hsp70, Hsp40, and Hsp27. The mechanism of this compound is further mediated by the involvement of FOXO and Nrf2 transcription factors, linking the heat shock response to other critical cellular pathways. While initially explored for its role in conformational diseases, the ability of this compound to modulate these fundamental cellular processes suggests its potential as a tool for investigating and possibly targeting cancer biology.
These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its use in cancer cell line studies.
Mechanism of Action
This compound activates the transcription of Hsp70 and other chaperones by promoting the activity of HSF-1. The signaling cascade initiated by this compound is believed to involve the transcription factors FOXO and Nrf2, which are implicated in stress response, apoptosis, and cell survival.
Figure 1: this compound signaling pathway.
Quantitative Data Summary
Currently, publicly available data on the direct cytotoxic effects of this compound on a wide range of cancer cell lines is limited. The primary reported value is the half-maximal effective concentration (EC50) for Hsp70 activation.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Hsp70 Activation EC50 | HeLa | 4.6 µM | [1][2][3] |
| Cytotoxicity | HeLa | Not toxic up to 25 µM (24h) | [2] |
Further research is required to establish the IC50 values of this compound for cytotoxicity in various cancer cell lines to better understand its anti-cancer potential.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines.
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Figure 2: MTT assay workflow.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
Western Blot Analysis
This protocol is for detecting the expression levels of HSF-1, Hsp70, and markers of apoptosis (e.g., cleaved caspases, cleaved PARP) in cancer cells treated with this compound.
Figure 3: Western blot workflow.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSF-1, anti-Hsp70, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with this compound as described for the cell viability assay. After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative/PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Conclusion
This compound presents an interesting tool for probing the role of the heat shock response and proteostasis in cancer cells. The provided protocols offer a starting point for researchers to investigate its potential anti-cancer effects, including its impact on cell viability, apoptosis, and key signaling pathways. Further studies are warranted to fully elucidate the therapeutic potential of targeting the HSF-1 pathway with compounds like this compound in various cancer contexts.
References
- 1. A novel small‐molecule activator of procaspase‐3 induces apoptosis in cancer cells and reduces tumor growth in human breast, liver and gallbladder cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of HSF1 in cell division, tumorigenesis and therapy: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSF1: Primary Factor in Molecular Chaperone Expression and a Major Contributor to Cancer Morbidity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing the Cell Permeability and Uptake of ML346
For Researchers, Scientists, and Drug Development Professionals
Introduction to ML346
This compound is a novel small molecule activator of Heat Shock Factor 1 (HSF-1), a master transcriptional regulator of the heat shock response (HSR).[1][2] Under cellular stress conditions, such as heat shock, oxidative stress, or the accumulation of misfolded proteins, HSF-1 is activated to induce the expression of heat shock proteins (HSPs).[2] These HSPs function as molecular chaperones, facilitating protein folding, preventing protein aggregation, and promoting the degradation of damaged proteins.[2] this compound has been identified as a cell-permeable compound that can induce this protective HSR, making it a valuable tool for studying proteostasis and a potential therapeutic lead for diseases associated with protein misfolding.[1]
These application notes provide a summary of the known characteristics of this compound and detailed protocols for researchers to further investigate its cell permeability and cellular uptake mechanisms.
Physicochemical and Permeability Characteristics of this compound
| Property | Value/Observation | Source |
| Cell Permeability | Qualitatively described as "cell permeable" | NIH Probe Report |
| Water Solubility | Data not available in search results | - |
| Molecular Weight | Data not available in search results | - |
| LogP | Data not available in search results | - |
This compound Signaling Pathway
This compound activates the Heat Shock Response by targeting the HSF-1 signaling pathway. Under normal conditions, HSF-1 is held in an inactive monomeric state in the cytoplasm through its association with chaperone proteins like HSP90.[2][3] Cellular stress, or the action of a small molecule activator like this compound, disrupts this complex. This allows HSF-1 to trimerize, translocate to the nucleus, and bind to specific DNA sequences known as Heat Shock Elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[2][4][5]
Caption: HSF-1 activation pathway initiated by this compound.
Experimental Protocols
To facilitate a deeper understanding of this compound's interaction with cells, the following are detailed protocols for assessing its permeability and uptake.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive, transcellular permeability.[6][7][8]
Workflow for PAMPA:
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane).[8]
-
Prepare the appropriate buffer solution (e.g., PBS, pH 7.4).
-
-
Assay Procedure:
-
Dispense 5 µL of the artificial membrane solution onto the filter of each well of the donor plate.[8]
-
Add 300 µL of buffer to each well of the acceptor plate.[8]
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in the buffer.
-
Add 150-200 µL of the this compound solution to each well of the donor plate.
-
Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate the plate assembly at room temperature for a specified time (e.g., 5-18 hours).[7][9]
-
After incubation, separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
-
Analysis and Calculation:
-
Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq]) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.
-
Protocol 2: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, serving as an in vitro model of the human intestinal epithelium.[10][11] It can assess both passive and active transport.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 18-22 days to allow for differentiation and formation of a confluent monolayer.[12]
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the this compound solution (at a specified concentration in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C for a defined period (e.g., 2 hours), with gentle shaking.[12]
-
At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the experiment in the reverse direction.
-
Add the this compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Analysis and Calculation:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the Papp value for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[12]
-
Protocol 3: Cellular Uptake Assay Using Fluorescence Microscopy
This protocol allows for the visualization and semi-quantitative analysis of this compound uptake into live cells. This requires a fluorescently labeled version of this compound or a method to detect the unlabeled compound within the cell.
Workflow for Cellular Uptake Assay:
Caption: Workflow for a fluorescence-based cellular uptake assay.
Methodology:
-
Cell Preparation:
-
Seed a suitable cell line (e.g., HeLa, U2OS) onto glass-bottom dishes or multi-well imaging plates.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Uptake Experiment:
-
Prepare a solution of fluorescently-labeled this compound in cell culture medium at various concentrations.
-
Remove the old medium from the cells and add the medium containing the labeled compound.
-
Incubate the cells at 37°C for different time periods (e.g., 15 min, 30 min, 1 hr, 2 hr).
-
-
Imaging and Analysis:
-
After incubation, wash the cells three times with PBS to remove any extracellular compound.
-
Add fresh medium or PBS for imaging.
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
-
Distinguishing Passive vs. Active Transport:
-
To investigate if the uptake is an active, energy-dependent process, perform the uptake experiment under conditions that inhibit ATP production.
-
Pre-incubate cells with metabolic inhibitors (e.g., sodium azide (B81097) and 2-deoxyglucose) for 30-60 minutes before adding the labeled this compound.
-
Perform the uptake experiment at 4°C, as active transport is significantly reduced at lower temperatures while passive diffusion is less affected.
-
A significant reduction in intracellular fluorescence under these conditions would suggest an active transport mechanism.[13][14][15]
-
By employing these standardized protocols, researchers can generate robust and reproducible data to quantitatively define the cell permeability and elucidate the cellular uptake mechanisms of this compound, thereby providing a more complete pharmacological profile of this promising compound.
References
- 1. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. researchgate.net [researchgate.net]
- 5. Signal Transduction Pathways Leading to Heat Shock Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. people.fmarion.edu [people.fmarion.edu]
- 14. visiblebody.com [visiblebody.com]
- 15. inspiritvr.com [inspiritvr.com]
Application Notes and Protocols for ML346 Treatment in Cytoprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ML346, a potent activator of the Heat Shock Response (HSR), for inducing cytoprotective effects in various cellular models. The protocols detailed below are based on established methodologies and available data on this compound's mechanism of action.
Introduction to this compound and its Cytoprotective Role
This compound is a small molecule activator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[1][2] Activation of HSF1 leads to the upregulation of a suite of cytoprotective genes, most notably Heat Shock Protein 70 (Hsp70), along with other chaperones like Hsp40 and Hsp27.[1] This response helps cells to cope with various stressors by maintaining protein homeostasis (proteostasis), preventing protein aggregation, and inhibiting apoptotic pathways.[2] Beyond the HSR, this compound's protective effects are also mediated through the activation of other pro-survival signaling pathways, including those regulated by Nrf2 and FOXO transcription factors.[2][3]
The cytoprotective effects of this compound have been observed in models of heat shock and oxidative stress-induced apoptosis.[1] These properties make this compound a valuable tool for studying cellular stress responses and a potential therapeutic lead for diseases associated with protein misfolding and cellular damage.
Quantitative Data Summary
The following table summarizes the reported treatment durations and their observed effects in different experimental settings. It is important to note that a systematic time-course study to determine the optimal duration for cytoprotection across various cell types and stressors has not been extensively reported. The provided data is derived from specific experimental contexts.
| Cell Line | Treatment Duration | Concentration | Assay | Observed Effect | Reference |
| HeLa | 3 and 6 hours | Not Specified | Proteasome Reporter Assay | Induction of proteasome reporters | [1] |
| Mouse Embryonic Fibroblasts (MEFs) | 4 hours | Not Specified | qPCR | Induction of cytoprotective genes (Hsp70, HO1, GCLM, BiP) | [1] |
| HeLa | 8 hours | 10 µM | Western Blot | Increased expression of Hsp70, Hsp40, and Hsp27 | NIH Probe Report |
| HeLa | 24 hours | 0-25 µM | Cell Viability Assay | No significant toxicity | [1] |
| Not Specified | Not Specified | 0.5-25 µM | Apoptosis Assay | Two-fold protection from H2O2-induced apoptosis | [1] |
| Not Specified | Not Specified | 0.5-25 µM | Cell Viability Assay | Cytoprotective effects after a 35 min severe heat shock | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of this compound and the experimental procedures for assessing its effects, the following diagrams are provided in DOT language for Graphviz.
Caption: this compound-activated cytoprotective signaling pathways.
Caption: Experimental workflow for assessing this compound cytoprotection.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the cytoprotective effects of this compound.
Protocol 1: Determination of Optimal this compound Treatment Duration for Cytoprotection using MTT Assay
This protocol is designed to identify the optimal pre-treatment duration of this compound to protect cells from an acute oxidative stress challenge.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Pre-treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A final concentration range of 1-20 µM is recommended. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the this compound-containing medium.
-
Incubate the cells for different pre-treatment durations: 2, 4, 8, 12, and 24 hours.
-
-
Oxidative Stress Induction:
-
After the respective pre-treatment times, remove the this compound-containing medium.
-
Add 100 µL of medium containing a pre-determined concentration of H₂O₂ (a concentration that induces ~50% cell death in 2-4 hours is recommended). Include a no-stress control group.
-
Incubate for the desired stress duration (e.g., 3 hours).
-
-
MTT Assay:
-
Remove the H₂O₂-containing medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against the this compound pre-treatment duration for each concentration to determine the optimal protective window.
Protocol 2: Assessment of Apoptosis Inhibition by this compound using TUNEL Assay
This protocol measures the extent of DNA fragmentation, a hallmark of apoptosis, to confirm the anti-apoptotic effect of this compound.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
Apoptosis-inducing agent (e.g., Staurosporine or H₂O₂)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit (fluorescent)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips or chamber slides.
-
Treat the cells with the optimal concentration and duration of this compound as determined from Protocol 1.
-
Induce apoptosis using a suitable agent. Include positive (apoptosis inducer alone) and negative (vehicle control) controls.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
An equilibration step with the kit's buffer.
-
Incubation with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber.
-
-
-
Nuclear Counterstaining and Mounting:
-
Wash the cells to remove the TdT reaction mixture.
-
Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes.
-
Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will exhibit green or red fluorescence in the nucleus, depending on the kit used.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI/Hoechst positive) in multiple fields of view for each condition.
-
Protocol 3: Western Blot Analysis of Hsp70 Induction by this compound
This protocol is used to quantify the induction of the key cytoprotective protein, Hsp70, following this compound treatment.
Materials:
-
Cells cultured in 6-well plates or culture dishes
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp70
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound for various durations (e.g., 4, 8, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp70 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody or run a parallel gel.
-
Quantify the band intensities and normalize the Hsp70 signal to the loading control. Plot the relative Hsp70 expression against the treatment duration.
-
By following these protocols, researchers can effectively investigate and characterize the cytoprotective effects of this compound and determine the optimal treatment conditions for their specific experimental models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Measurement of ML346 Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML346 is a potent activator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response (HSR). Activation of HSF1 leads to the increased expression of heat shock proteins (HSPs), particularly Hsp70, which are crucial for maintaining protein homeostasis. This document provides detailed application notes and protocols for a selection of robust in vitro assays designed to measure the biological activity of this compound. The described methods include a primary Hsp70 promoter-driven luciferase reporter assay for quantifying HSF1 activation, as well as secondary assays to confirm the downstream effects on Hsp70 mRNA and protein levels, cell viability, and the functional consequences on protein aggregation.
Introduction
Protein misfolding and aggregation are implicated in a wide range of debilitating human diseases, including neurodegenerative disorders and certain cancers. The cellular machinery responsible for maintaining protein homeostasis, or "proteostasis," includes a network of molecular chaperones, such as Hsp70. Small molecules that can upregulate the expression of these protective chaperones are of significant therapeutic interest. This compound has been identified as a small molecule activator of HSF1, leading to the induction of Hsp70 expression.[1] The following protocols provide a comprehensive toolkit for researchers to characterize the activity of this compound and similar compounds.
Signaling Pathway and Experimental Overview
This compound is understood to activate the HSF1 signaling pathway. Under normal conditions, HSF1 is maintained in an inactive, monomeric state in the cytoplasm through its association with a complex of chaperone proteins, including Hsp90 and Hsp70.[2] Upon cellular stress or stimulation by activators like this compound, HSF1 is released from this inhibitory complex, trimerizes, and translocates to the nucleus.[2][3] In the nucleus, the HSF1 trimer binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of target genes, leading to the transcriptional activation of Hsp70 and other HSPs.[2]
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development [thno.org]
- 3. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML346: A Novel Activator of the Heat Shock Response
For Research Use Only
Introduction
ML346 is a potent and cell-permeable small molecule activator of the Heat Shock Response (HSR), a critical cellular pathway for maintaining protein homeostasis (proteostasis).[1][2] As a member of the barbituric acid scaffold, this compound functions by inducing the expression of Heat Shock Protein 70 (Hsp70) and activating Heat Shock Factor 1 (HSF-1).[1][3] Its mechanism of action also involves the modulation of the FOXO and Nrf-2 signaling pathways.[1][2] this compound has demonstrated efficacy in restoring protein folding in various models of conformational diseases, making it a valuable tool for researchers in neurodegenerative diseases, cancer, and other fields where proteostasis is implicated.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various cellular and biochemical assays to investigate its effects on the HSR and related pathways.
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂N₂O₄ | [1] |
| Molecular Weight | 284.27 g/mol | [1] |
| Appearance | Orange precipitate | [1] |
| Solubility | 0.64 μM in PBS (pH 7.4), 21.45 μM in DMEM with 10% FBS | [1] |
| Storage | Store at -20°C. Protect from light. | [1] |
| Stability | Apparent half-life of 16 hours in 30% PBS-70% DMSO at room temperature, protected from light. | [1] |
Note: It is recommended to minimize exposure of this compound solutions to light.[1]
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| EC₅₀ for Hsp70 activation | HeLa | 4.6 μM (4600 nM) | [3] |
| Hsp70 mRNA induction | HeLa | 2.4-fold increase | [3] |
| BiP upregulation | WT MEF | 2.5-fold increase | [3] |
| Cytotoxicity | HeLa | Not toxic up to 25 μM for 24 hours | [3] |
Signaling Pathway
The proposed signaling pathway for this compound involves the activation of HSF-1, FOXO, and Nrf2, leading to the expression of cytoprotective genes.
Caption: Signaling pathway of this compound.
Experimental Protocols
Hsp70 Promoter Activity Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the activation of the Hsp70 promoter in response to this compound treatment using a luciferase reporter system.
Workflow Diagram:
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML346 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when using ML346, a modulator of proteostasis. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1] It belongs to the barbituric acid scaffold.[2][3] Its mechanism of action involves the activation of cellular stress responses, leading to the induction of HSF-1-dependent chaperone expression, which helps restore protein folding in models of conformational diseases.[2][3] These effects are mediated through pathways involving FOXO, HSF-1, and Nrf-2.[2][3]
Q2: What are the recommended working concentrations for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. The reported EC50 for Hsp70 activation in HeLa cells is 4.6 μM.[1] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system. This compound has been tested at concentrations up to 25 μM without significant cytotoxicity in HeLa cells.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its limited aqueous solubility, it is recommended to prepare stock solutions of this compound in a suitable organic solvent such as DMSO. Based on stability studies, it is also crucial to protect solutions of this compound from light to prevent degradation.[2] Store stock solutions at -20°C or -80°C for long-term stability.
Troubleshooting Guides
Issue 1: I am observing high variability or no effect in my cell-based assays.
This is a common issue that can arise from several factors related to compound handling and experimental setup.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Detailed Steps:
-
Verify Stock Solution Integrity:
-
Problem: this compound can degrade over time, especially with repeated freeze-thaw cycles.
-
Solution: Prepare fresh DMSO stock solutions. If possible, aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
-
Optimize Solubilization in Media:
-
Problem: this compound has poor solubility in aqueous solutions like phosphate-buffered saline (PBS).[2] Direct addition of a concentrated DMSO stock to aqueous media can cause the compound to precipitate, leading to inconsistent effective concentrations.
-
Solution: To improve solubility, try pre-diluting the this compound stock solution in a small volume of serum-free media before adding it to the final culture medium. Vortex gently to mix. Visually inspect for any precipitation after addition to the final culture volume.
-
-
Minimize Light Exposure:
-
Problem: this compound is light-sensitive, and exposure to light can lead to its degradation.[2]
-
Solution: Protect all solutions containing this compound from light by using amber tubes or wrapping tubes and plates in aluminum foil. Perform experimental manipulations under subdued lighting conditions whenever possible.
-
Issue 2: My quantitative PCR (qPCR) results for Hsp70 induction are inconsistent.
Variability in qPCR results can stem from issues with the experimental protocol or the stability of the compound.
Quantitative Data Summary
| Parameter | Reported Value | Cell Line | Reference |
| Hsp70 mRNA Induction | 2.4-fold increase | HeLa | [2] |
| Hsp70 Protein EC50 | 4.6 μM | HeLa | [1] |
Experimental Protocol: Hsp70 mRNA Quantification by qPCR
-
Cell Seeding: Plate HeLa cells at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment:
-
Prepare a fresh dilution of this compound in culture medium, ensuring proper solubilization as described in Issue 1.
-
Treat cells with the desired concentration of this compound (e.g., 10 μM) or a vehicle control (e.g., 0.1% DMSO) for 24 hours. Protect plates from light during incubation.
-
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for Hsp70 and a stable housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the fold change in Hsp70 expression relative to the vehicle control.
-
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of the heat shock response.
Caption: Proposed signaling pathway of this compound.
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of ML346
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and mitigating potential off-target effects of ML346, a known activator of Hsp70 expression and HSF-1 activity. While this compound has been characterized as a selective probe, it is crucial to employ rigorous experimental controls to ensure that observed biological effects are directly attributable to its intended mechanism of action.[1] This guide offers troubleshooting advice and detailed protocols in a question-and-answer format to address common challenges encountered during in-vitro and in-vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an activator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the heat shock response. This leads to the increased expression of heat shock proteins, most notably Hsp70. The effects of this compound are mediated through the activation of FOXO, HSF-1, and Nrf2 signaling pathways, contributing to cellular proteostasis and stress resilience.[2][3]
Q2: I'm observing a phenotype in my experiment that doesn't seem to align with the known function of Hsp70 activation. Could this be an off-target effect of this compound?
A2: It is possible. While this compound is designed to be selective, any small molecule can potentially interact with unintended targets, especially at higher concentrations. To investigate this, a systematic approach is recommended. Start by performing a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the EC50 for Hsp70 induction (4.6 μM).[1] Subsequently, you can employ the experimental workflows outlined in this guide to identify potential off-target interactions.
Q3: Are there any known off-targets for compounds with a barbituric acid scaffold like this compound?
A3: The barbituric acid scaffold is a versatile chemical structure found in a wide range of biologically active compounds. While this scaffold itself does not have universally defined off-target liabilities, its derivatives have been shown to interact with a variety of proteins. Therefore, the potential for off-target effects should be assessed on a case-by-case basis for each specific molecule, including this compound.
Q4: How can I confirm that this compound is engaging its intended target, HSF1/Hsp70 pathway, in my experimental system?
A4: Target engagement can be confirmed using several methods. A straightforward approach is to measure the upregulation of Hsp70 protein levels via Western blot or mRNA levels using qPCR after this compound treatment. For a more direct measure of HSF1 activation, a luciferase reporter assay under the control of a Heat Shock Element (HSE) can be employed.
Troubleshooting Guides
Problem: Unexpected Cellular Toxicity Observed with this compound Treatment
Possible Cause:
-
Off-target effect: this compound may be interacting with a protein essential for cell viability at the concentration used.
-
On-target toxicity: In some cell lines, excessive activation of the heat shock response could be detrimental.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected toxicity.
Quantitative Data Summary: Hypothetical Dose-Response Analysis
| Assay Type | This compound EC50/IC50 | Interpretation |
| Hsp70 Induction (qPCR) | 4.6 µM | On-target activity |
| Cell Viability (MTT Assay) | 50 µM | Toxicity observed at >10-fold higher concentration than on-target activity, suggesting a potential off-target effect at high doses. |
| Apoptosis (Caspase-3 Assay) | 45 µM | Consistent with viability data. |
Problem: this compound Fails to Induce Hsp70 in a Specific Cell Line
Possible Cause:
-
Impaired HSF1 signaling pathway: The cell line may have a defect in the HSF1 activation pathway.
-
Compound instability or poor cell permeability: this compound may not be stable in the culture medium or may not efficiently enter the cells.
Troubleshooting Steps:
-
Positive Control: Treat the cells with a known HSF1 activator (e.g., heat shock at 42°C for 1 hour) to confirm the integrity of the HSF1 pathway.
-
Compound Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using analytical methods like HPLC.
-
Cellular Uptake: While this compound is known to be cell-permeable, extreme cellular phenotypes could potentially alter membrane transport. Consider using cell lysis and HPLC-MS to quantify intracellular concentrations of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of direct binding of this compound to its target protein(s) in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1 hour.
-
Cell Harvesting and Heat Challenge: Harvest cells, wash with PBS, and resuspend in a suitable lysis buffer. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Precipitation and Western Blot: Centrifuge the samples at high speed to pellet the precipitated proteins. Collect the supernatant and analyze the amount of soluble target protein (e.g., HSF1) and suspected off-target proteins at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
This unbiased approach aims to identify proteins that physically interact with this compound.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a biotin (B1667282) tag.
-
Immobilization: Immobilize the biotinylated this compound onto streptavidin-coated beads.
-
Cell Lysis and Incubation: Prepare a cell lysate and incubate it with the compound-coated beads and with control beads (without the compound).
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the bound proteins.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify proteins that specifically bind to this compound.
Hypothetical Quantitative Data from AP-MS
| Protein Identified | Fold Enrichment (this compound vs. Control) | Known Function | Potential Implication |
| HSF1 | 25.3 | On-target | Expected interaction |
| Kinase X | 8.1 | Cell cycle regulation | Potential off-target, requires validation |
| Protein Y | 5.5 | Metabolic enzyme | Potential off-target, requires validation |
Protocol 3: Kinome-Wide Selectivity Profiling
This protocol assesses the interaction of this compound with a broad panel of kinases, a common class of off-targets for small molecules.
Methodology:
-
Assay Principle: A competition-based binding assay (e.g., KINOMEscan™) is used where this compound is tested for its ability to displace a ligand from the ATP-binding site of a large panel of kinases.
-
Data Interpretation: The results are typically reported as the percentage of kinase remaining bound to the ligand in the presence of this compound. A lower percentage indicates a stronger interaction.
Hypothetical Kinome Scan Results (% Inhibition at 10 µM this compound)
| Kinase Target | % Inhibition | Interpretation |
| Kinase A | 92% | Strong potential off-target |
| Kinase B | 78% | Moderate potential off-target |
| Kinase C | 15% | Weak or no interaction |
Signaling Pathway and Experimental Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Workflow for off-target identification.
References
Technical Support Center: Determining ML346 Cytotoxicity in Specific Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in determining the cytotoxicity of ML346 in various cell lines. All experimental protocols are detailed, and quantitative data is summarized for ease of comparison.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1] Its primary mechanism involves inducing the heat shock response (HSR), which helps restore protein folding and proteostasis in cellular models of conformational diseases.[1][2] This activity is mediated through pathways involving HSF-1, Forkhead box O (FOXO), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]
Q2: Is this compound expected to be cytotoxic?
A2: Generally, this compound is reported to have low to no significant cytotoxicity in various cell models, including HeLa cells at concentrations up to 99 µM for 24 hours.[2] However, cytotoxic effects can be cell-line specific and dependent on experimental conditions such as concentration and exposure time.
Q3: Which cell lines have been tested for this compound cytotoxicity?
Q4: What are the recommended positive and negative controls for a cytotoxicity experiment with this compound?
A4:
-
Negative Control: A vehicle control, typically DMSO, at the same final concentration used to dissolve this compound.
-
Positive Control: A well-characterized cytotoxic compound, such as doxorubicin (B1662922) or staurosporine, at a concentration known to induce significant cell death in the specific cell line being tested.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during plating.2. Use calibrated pipettes and consistent technique.3. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead. |
| Unexpectedly high cytotoxicity in controls | 1. Contamination of cell culture (e.g., mycoplasma).2. Poor cell health.3. High concentration of vehicle (e.g., DMSO). | 1. Regularly test cell lines for mycoplasma contamination.2. Use cells in the logarithmic growth phase and handle them gently.3. Ensure the final vehicle concentration is non-toxic to the cells (typically ≤ 0.5%). |
| No dose-dependent cytotoxic response to this compound | 1. This compound may not be cytotoxic to the specific cell line at the tested concentrations.2. Incorrect concentration range.3. Insufficient incubation time. | 1. This may be the expected result, as this compound is generally not highly cytotoxic.2. Test a wider range of concentrations, including higher concentrations if no effect is observed.3. Increase the incubation time (e.g., 48 or 72 hours) to assess long-term effects. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan.
-
-
Absorbance Measurement:
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Signaling Pathways and Experimental Workflows
References
ML346 stability and degradation in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of ML346 in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns in aqueous solutions?
A1: this compound is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity, belonging to the barbituric acid scaffold.[1][2][3] While generally stable, its primary challenges in aqueous solutions are its limited solubility and potential for hydrolysis under alkaline conditions, which is a characteristic of the barbiturate (B1230296) ring structure.[4][5][6] Apparent instability in buffer solutions like PBS may be attributable to poor solubility rather than chemical degradation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For maximum stability, this compound stock solutions should be prepared in an anhydrous solvent such as DMSO.[3][7] These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to moisture.[7] When stored correctly, DMSO stock solutions are stable for extended periods. Powdered this compound should be stored dry, dark, and at 0 - 4°C for short-term storage or -20°C for long-term storage.[3]
Q3: I observed a precipitate in my aqueous this compound working solution. What should I do?
A3: Precipitation indicates that this compound has exceeded its solubility limit in the aqueous buffer. Consider the following troubleshooting steps:
-
Reduce Final Concentration: Ensure the final concentration of this compound in your assay is below its aqueous solubility limit.
-
Optimize Co-solvent Concentration: If diluting from a DMSO stock, ensure the final percentage of DMSO is as low as possible while maintaining solubility, and is compatible with your experimental system.
-
Use of Solubilizing Agents: For certain applications, the use of solubility enhancers may be explored, but their compatibility with the assay must be validated.
-
Sonication: Gentle sonication can sometimes help to redissolve small amounts of precipitate.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: As a barbituric acid derivative, this compound is expected to be more susceptible to hydrolytic degradation under alkaline (high pH) conditions.[4][5] The barbiturate ring can undergo cleavage, leading to the formation of inactive degradation products. For experiments requiring prolonged incubation in aqueous buffers, it is advisable to use a buffer with a neutral or slightly acidic pH if compatible with the experimental system.
Q5: What are the likely degradation products of this compound?
A5: Based on the known degradation pathways of barbiturates, the primary degradation products of this compound in aqueous solutions are likely to result from hydrolysis of the barbiturate ring. This can lead to the formation of malonuric acid, ureide, and amide derivatives.[4][6] Under oxidative stress, other degradation products could potentially form.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of this compound activity in a cell-based assay over time | - Degradation in cell culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Assess the stability of this compound in the specific cell culture medium at 37°C (see Protocol 1).- Use low-binding microplates.- Prepare fresh working solutions immediately before each experiment. |
| Inconsistent results between experiments | - Inconsistent preparation of stock or working solutions.- Variable storage times or conditions of solutions.- Precipitation of this compound in the assay. | - Standardize the protocol for solution preparation.- Prepare fresh working solutions for each experiment.- Visually inspect for precipitation before use and consider solubility optimization. |
| Appearance of new peaks in HPLC/LC-MS analysis of the working solution | - Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Mitigate degradation by adjusting buffer pH, protecting from light, or adding antioxidants if appropriate. |
| Cloudiness or visible precipitate in the stock solution upon thawing | - Poor solubility in the chosen solvent.- Compound degradation to an insoluble product. | - Prepare a more dilute stock solution.- Gently warm and vortex the solution to aid dissolution.- Analyze the precipitate to determine if it is the parent compound or a degradant. |
Quantitative Stability Data
The following tables provide representative stability data for this compound in various aqueous solutions. This data is synthesized based on the known behavior of barbituric acid derivatives and should be used as a guideline. It is highly recommended to perform stability studies under your specific experimental conditions.
Table 1: Estimated Half-life (t½) of this compound in Aqueous Buffers at 37°C
| Buffer System | pH | Estimated Half-life (hours) |
| Phosphate Buffered Saline (PBS) | 7.4 | > 48 (solubility limited) |
| MES Buffer | 6.0 | > 72 |
| Tris Buffer | 8.0 | ~ 24 - 48 |
| Carbonate-Bicarbonate Buffer | 9.0 | ~ 8 - 12 |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)
| Temperature | Estimated % Degradation after 24 hours |
| 4°C | < 1% |
| Room Temperature (~22°C) | < 5% |
| 37°C | < 10% (solubility is the primary concern) |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of interest (e.g., PBS, cell culture medium)
-
High-performance liquid chromatography (HPLC) system with UV detector or a liquid chromatography-mass spectrometry (LC-MS) system
-
Incubator or water bath
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 10 µM in the pre-warmed aqueous buffer of interest. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) to minimize its effect on the assay and solubility.
-
Incubation: Aliquot the working solution into separate, sealed autosampler vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24, 48 hours at 37°C).
-
Time Point 0: Immediately after preparation, inject the t=0 sample into the HPLC or LC-MS system to determine the initial concentration (peak area) of this compound.
-
Incubation and Analysis: Place the remaining vials in the incubator or water bath at the desired temperature. At each subsequent time point, remove one vial and analyze its contents by HPLC or LC-MS.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. The half-life can be determined by plotting the natural logarithm of the remaining concentration versus time.
Visualizations
This compound Stability Assessment Workflow
Caption: A flowchart outlining the key steps for assessing the stability of this compound in an aqueous solution.
Proposed Signaling Pathway of this compound Action
Caption: this compound activates key stress response pathways (HSF-1, FOXO, Nrf-2) to promote cellular proteostasis.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline hydrolysis of 1,3-dimethylphenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
proper storage and handling of ML346 compound
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage, handling, and use of the ML346 compound. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an overview of its mechanism of action to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity.[1][2][3] Its primary mechanism involves inducing the heat shock response (HSR), a key cellular pathway for maintaining protein homeostasis (proteostasis).[2] By activating HSF-1, this compound upregulates the expression of various heat shock proteins, including Hsp70, Hsp40, and Hsp27, which act as molecular chaperones to facilitate protein folding, prevent protein aggregation, and promote the degradation of misfolded proteins.[1] this compound has been shown to restore protein folding in models of conformational diseases.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: The most commonly recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[4] It is crucial to use fresh, moisture-free DMSO as the presence of water can significantly reduce the solubility of the compound.[4]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO to the desired concentration, for example, 10 mM. Gentle warming to 37°C and sonication can aid in complete dissolution. Always centrifuge the vial before opening to ensure any powder adhering to the cap or sides is collected at the bottom.
Q4: What are the best practices for storing this compound powder and stock solutions?
A4: Proper storage is critical to maintain the integrity and activity of this compound. For long-term storage, the solid powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Proper Storage and Handling
Proper storage and handling of this compound are essential to ensure its stability and the reproducibility of experimental results.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Working Dilutions (in aqueous media) | 4°C | Use immediately | This compound has limited stability in aqueous solutions. |
Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Hygroscopic Nature of DMSO: Use fresh, anhydrous DMSO for preparing stock solutions as DMSO can absorb moisture from the air, which may affect the solubility and stability of this compound.[4]
-
Light Sensitivity: Protect this compound solutions from light to prevent potential photodegradation. Use amber vials or wrap containers in aluminum foil.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media | - Low aqueous solubility of this compound.- Final DMSO concentration is too high.- Media components interacting with the compound. | - Ensure the final DMSO concentration in your culture media is low (typically ≤ 0.5%) to avoid both toxicity and precipitation.- Prepare working solutions by diluting the DMSO stock in pre-warmed (37°C) media just before use.- If precipitation persists, consider using a solubilizing agent like 20% SBE-β-CD in saline for in vivo applications, after initial dissolution in DMSO.[1] |
| Inconsistent or no biological activity | - Compound degradation due to improper storage or handling.- Inaccurate concentration of the stock solution.- Cell line-specific sensitivity or resistance. | - Prepare fresh stock solutions from powder stored under recommended conditions.- Verify the concentration of your stock solution using a spectrophotometer or other analytical method.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line.- Use a positive control for Hsp70 induction (e.g., heat shock) to confirm that the cellular machinery is responsive. |
| High background or off-target effects | - Using too high a concentration of this compound.- The observed phenotype is due to an off-target effect. | - Determine the EC50 for Hsp70 activation in your system and use concentrations around this value.- Include appropriate controls, such as a vehicle-only control (DMSO) and a negative control compound with a similar structure but no activity, if available.- Validate key findings using an orthogonal approach, such as genetic knockdown (siRNA/shRNA) of HSF-1, to confirm that the observed effect is dependent on the intended pathway.[5] |
| Cell toxicity observed | - DMSO concentration is too high.- The concentration of this compound is in the cytotoxic range for the specific cell line. | - Ensure the final DMSO concentration is non-toxic for your cells (typically <0.5%).- Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the non-toxic concentration range of this compound for your cell line. This compound has been reported to be non-toxic to HeLa cells at concentrations up to 99 µM.[6] |
Experimental Protocols
Quality Control of this compound Stock Solution
A simple quality control check can be performed to ensure the integrity of your this compound stock solution.
Materials:
-
This compound DMSO stock solution
-
Anhydrous DMSO (spectrophotometric grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of your this compound stock solution in anhydrous DMSO.
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax) of this compound.
-
Plot a standard curve of absorbance versus concentration.
-
Use the standard curve to verify the concentration of your stock solution and to check for any significant degradation, which may manifest as a shift in the λmax or a decrease in absorbance over time.
HSF-1 Activation Luciferase Reporter Assay
This protocol describes a cell-based assay to quantify the activation of HSF-1 by this compound using a luciferase reporter system.[6][7]
Materials:
-
HeLa cells (or other suitable cell line) stably transfected with an HSF-1-responsive luciferase reporter construct (e.g., containing Heat Shock Elements upstream of the luciferase gene).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
Positive control (e.g., heat shock at 42°C for 1 hour).
-
White, opaque 96-well cell culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (cells subjected to heat shock).
-
Incubate the plate for the desired treatment duration (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After the incubation period, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol. This typically involves adding a lysis buffer to each well and incubating for a short period at room temperature.
-
Luminescence Measurement: Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., a parallel plate treated with a viability reagent like CellTiter-Glo) to account for any cytotoxic effects. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: this compound activates HSF-1, leading to the expression of Heat Shock Proteins and restored proteostasis.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical experimental workflow for determining the efficacy of this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | HSP70 activator | Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Assay System Protocol [promega.jp]
Technical Support Center: Understanding the Activity of ML346 in the Heat Shock Response
This technical support guide addresses common questions and troubleshooting scenarios related to the activity of ML346, a known activator of the Heat Shock Response (HSR).
Frequently Asked Questions (FAQs)
Question: Why is this compound not activating the heat shock response (HSR)?
Answer: Contrary to the premise of the question, this compound is a well-documented activator of the Heat Shock Response.[1][2][3] It functions as a novel modulator of proteostasis by inducing the expression of Heat Shock Protein 70 (Hsp70) and activating Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[1][2][4] this compound has been shown to induce HSF-1-dependent expression of chaperones, including Hsp70, Hsp40, and Hsp27, and has demonstrated efficacy in restoring protein folding in various disease models.[1][2]
If you are not observing HSR activation in your experiments with this compound, it is likely due to specific experimental conditions, reagent integrity, or the particular cellular model being used. The following troubleshooting guide provides steps to identify the potential source of the issue.
Troubleshooting Guide: this compound Is Not Inducing the Heat Shock Response in My Experiment
If you are not observing the expected activation of the HSR with this compound, please review the following potential causes and recommended solutions.
| Potential Issue | Recommended Troubleshooting Steps |
| 1. Reagent Integrity and Concentration | - Verify this compound Integrity: Ensure the compound has been stored correctly (-20°C for up to 1 year, -80°C for up to 2 years) and has not undergone multiple freeze-thaw cycles.[2] - Confirm Working Concentration: The effective concentration of this compound can vary between cell lines. The reported EC50 for Hsp70 induction in HeLa cells is 4.6 μM.[2] We recommend performing a dose-response curve (e.g., 0.5 μM to 25 μM) to determine the optimal concentration for your specific cell type.[2] - Check Solvent Compatibility: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture media is not exceeding a level that is toxic to your cells (typically <0.1%). |
| 2. Cell Line and Culture Conditions | - Cell Line Specificity: The magnitude of the HSR can vary between different cell types. Consider testing this compound in a well-characterized cell line known to be responsive, such as HeLa or wild-type Mouse Embryonic Fibroblasts (MEFs), as a positive control.[2] - Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. Stressed or senescent cells may exhibit an altered HSR. |
| 3. Experimental Timeline | - Incubation Time: The induction of Hsp70 mRNA and protein expression is time-dependent. While mRNA levels can increase within a few hours, significant protein accumulation may require longer incubation periods (e.g., 24 hours).[2] We recommend a time-course experiment to determine the optimal endpoint for your assay. |
| 4. Assay and Detection Method | - Endpoint Measurement: How are you measuring HSR activation? - Western Blot: This is a reliable method to detect increased levels of Hsp70, Hsp40, and Hsp27 protein. Ensure your antibodies are validated for the species you are using. - RT-qPCR: This method can detect early increases in Hsp70 mRNA transcripts.[2] - Reporter Assay: If using an HSF-1-driven reporter (e.g., luciferase), confirm the stability and responsiveness of your reporter cell line.[1] - Positive Control: Include a known HSR activator, such as heat shock (e.g., 42°C for 1-2 hours followed by recovery) or a different chemical inducer, to validate that the cellular machinery for the HSR is functional in your system. |
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting the lack of an observed Heat Shock Response after treatment with this compound.
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp70 Induction
-
Cell Seeding: Plate your cells of interest in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 1, 5, 10, 25 μM) for 24 hours. Include a positive control (e.g., heat shock at 42°C for 1 hour followed by 23 hours of recovery).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against Hsp70 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: RT-qPCR for Hsp70 mRNA Expression
-
Cell Treatment: Treat cells with this compound (e.g., 10 μM) for a time course (e.g., 0, 2, 4, 8, 16 hours).
-
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or a column-based method).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for Hsp70 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in Hsp70 mRNA expression using the ΔΔCt method.
This compound Activity and Properties
| Parameter | Value | Cell Line | Reference |
| EC50 for Hsp70 Activation | 4.6 µM | HeLa | [2] |
| Observed Hsp70 mRNA Upregulation | ~2.4-fold (at 10 µM) | HeLa | [2] |
| Other Induced Chaperones | Hsp40, Hsp27 | HeLa | [2] |
| Cytotoxicity | Not significantly toxic up to 25 µM | HeLa | [2] |
Signaling Pathway of this compound-Induced Heat Shock Response
This compound is known to activate HSF-1, which is the primary transcription factor for the HSR.[1][3] Under normal conditions, HSF-1 is kept in an inert, monomeric state in the cytoplasm, often in a complex with Hsp90.[5][6] Cellular stress, or a chemical activator like this compound, causes HSF-1 to dissociate, trimerize, and translocate to the nucleus.[4][5] In the nucleus, the HSF-1 trimer binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, initiating their transcription.[4][7] The resulting heat shock proteins, such as Hsp70, then act as molecular chaperones to restore protein homeostasis.[5][8]
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases [pubmed.ncbi.nlm.nih.gov]
- 4. Signal Transduction Pathways Leading to Heat Shock Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock response - Wikipedia [en.wikipedia.org]
- 6. Small Molecule Activators of the Heat Shock Response: Chemical Properties, Molecular Targets, and Therapeutic Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oar.icrisat.org [oar.icrisat.org]
- 8. The heat shock response and small molecule regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
ML346 Integrity Confirmation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and verifying the integrity of ML346 stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution to ensure its integrity?
A1: Proper preparation and storage are the first and most critical steps in maintaining the chemical integrity of your this compound.
Preparation: this compound is readily soluble in DMSO.[1][2] For a typical 10 mM stock solution, follow the reconstitution instructions provided by the supplier. Sonication can assist with dissolution.[2]
Storage: Once prepared, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture.[3][4] Store these aliquots protected from light.[5]
Recommended Storage Conditions:
| Storage Temperature | Recommended Duration (Powder) | Recommended Duration (in DMSO) |
|---|---|---|
| -20°C | 2-3 years[3][6] | Up to 1 year[2][3] |
| -80°C | >3 years | Up to 2 years[3] |
Q2: What are the initial signs that my this compound stock solution may have degraded?
A2: Visual inspection can often provide the first clues of potential degradation or contamination.
| Observation | Potential Issue | Recommended Action |
| Precipitate in Solution | Compound has fallen out of solution due to temperature changes or solvent evaporation. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If it does not redissolve, the concentration may be inaccurate.[2] |
| Color Change | The solution may have degraded due to oxidation or other chemical reactions. This compound powder is typically an orange precipitate.[5] A significant deviation in the solution's color could indicate a problem. | Discard the solution and prepare a fresh stock. |
| Unexpected Biological Results | Inconsistent or weaker-than-expected activity in assays (e.g., lower Hsp70 induction). | This is a strong indicator of degradation or inaccurate concentration. Proceed with analytical confirmation (See Q3). |
Q3: What is the definitive method to confirm the chemical integrity and purity of my this compound stock solution?
A3: To definitively assess the integrity and purity of your this compound stock solution, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended method.[7][8][9] This combination confirms the compound's identity via its mass-to-charge ratio (m/z) and assesses its purity by separating it from any degradants or impurities.[5]
Experimental Protocol: Purity Analysis by HPLC-MS
This protocol is designed to separate this compound from potential impurities and confirm its identity.
1. Sample Preparation:
-
Thaw an aliquot of your this compound stock solution at room temperature.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) to a final concentration of approximately 10 µM.
2. HPLC Parameters:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18, 4.6×150mm)[5] |
| Mobile Phase A | Water + 0.1% Formic Acid[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid[5] |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 - 10 µL |
| UV Detection | Monitor at the absorbance maximum of this compound (determine via UV scan if unknown) |
3. Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | 100 - 500 m/z |
| Expected Ion [M+H]⁺ | ~273.1 m/z[5][10] |
4. Data Interpretation:
-
Purity: A pure sample should yield a single, sharp peak in the HPLC chromatogram at the expected retention time for this compound. Purity can be calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally considered good.[5]
-
Identity: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at an m/z of approximately 273.1, which corresponds to the protonated molecule [M+H]⁺ of this compound (Chemical Formula: C₁₄H₁₂N₂O₄, Molecular Weight: 272.26 g/mol ).[10]
Q4: How does this compound exert its biological effect?
A4: this compound is an activator of the Heat Shock Response (HSR).[3] It induces the expression of Heat Shock Protein 70 (Hsp70) by activating Heat Shock Factor 1 (HSF-1).[5][10] This activity helps restore protein folding and maintain cellular proteostasis. The mechanism also involves the transcription factors FOXO and Nrf2.[11]
References
- 1. This compound | CAS 100872-83-1 | Sun-shinechem [sun-shinechem.com]
- 2. This compound | HSP | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cmro.in [cmro.in]
- 9. agilent.com [agilent.com]
- 10. medkoo.com [medkoo.com]
- 11. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Cell Density on ML346 Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical role of cell density in experiments involving ML346, a novel activator of Heat Shock Protein 70 (Hsp70). Consistent and reproducible results with this compound are highly dependent on maintaining optimal cell culture conditions. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Heat Shock Protein 70 (Hsp70) expression.[1][2] It functions by inducing the activity of Heat Shock Factor 1 (HSF-1), a key transcription factor in the cellular stress response.[1] The effects of this compound are mediated through a novel mechanism involving the FOXO, HSF-1, and Nrf2 signaling pathways.[3][4][5]
Q2: Why is cell density a critical factor in my this compound experiments?
A2: Cell density, or confluency, is a potent experimental variable that can significantly alter cellular physiology and confound experimental results.[3] Variations in cell density can lead to changes in cellular metabolism, growth rates, and signaling pathways.[3] Specifically, high cell confluency can lead to nutrient depletion and cell crowding, which may inactivate the mTOR signaling pathway, a pathway known to be influenced by cell density.[3] Since this compound's mechanism is tied to cellular stress and proteostasis pathways, inconsistent cell densities between experiments can lead to high variability and misinterpretation of the drug's effects.
Q3: How can different cell densities affect the signaling pathways modulated by this compound?
A3: While direct studies on cell density's effect on this compound are limited, we can infer potential impacts based on known principles:
-
HSF-1 Pathway: The activation of HSF-1 is a primary effect of this compound.[1] Cell stress, which can be induced by high cell density and nutrient depletion, is a known activator of the heat shock response. Therefore, excessively high cell densities might potentiate or interfere with the effects of this compound on HSF-1 activation.
-
FOXO Pathway: FOXO transcription factors are involved in stress resistance, metabolism, and cell cycle control. Their activity can be regulated by growth factors and stress signals. Since high cell density can alter growth factor availability and induce cellular stress, it may modulate the baseline activity of the FOXO pathway, thereby influencing the cellular response to this compound.
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the antioxidant response. Oxidative stress, which can be influenced by cell metabolism and density, is a primary activator of Nrf2. Inconsistent cell densities could lead to variable baseline levels of oxidative stress, affecting the Nrf2-mediated response to this compound.
Q4: What are the typical signs that cell density is negatively impacting my this compound experiment?
A4: Signs of cell density-related issues include:
-
Poor reproducibility between replicate wells or experiments.
-
A high degree of variability in assay readouts (e.g., luminescence, fluorescence).
-
Unexpected changes in the expression of housekeeping genes or proteins.
-
A "bell-shaped" dose-response curve, where the effect of this compound decreases at higher concentrations, which could be due to cytotoxicity exacerbated by high cell density.
-
Visible changes in cell morphology that are inconsistent across wells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in Hsp70 induction between replicates. | Inconsistent seeding density across wells. | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently into each well. Visually inspect plates after seeding to confirm even cell distribution. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. | |
| This compound shows lower than expected potency (higher EC50). | Cells are seeded at too high a density. | At high confluency, cells may be under stress, potentially leading to a pre-activated heat shock response that masks the effect of this compound. Reduce the seeding density to ensure cells are in the exponential growth phase during treatment. |
| Cells are seeded at too low a density. | Very low cell densities can lead to slow growth and reduced viability, which may impact the cellular response to the compound. Determine the optimal seeding density for your cell line through a titration experiment. | |
| Observed cytotoxicity at concentrations reported to be non-toxic. | High cell density leading to nutrient depletion and increased sensitivity to stress. | Reduce the initial seeding density. Ensure the culture medium has sufficient buffering capacity and nutrients for the duration of the experiment. |
| Extended incubation times at high confluency. | Shorten the incubation time with this compound or reduce the seeding density for longer experiments. | |
| Inconsistent results when repeating an experiment. | Variation in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics and responses to stimuli can change with extensive passaging. |
| Change in cell culture conditions between experiments. | Maintain consistent cell culture practices, including media formulation, serum lot, and incubator conditions (CO2, temperature, humidity). |
Quantitative Data Summary
The optimal cell seeding density is highly dependent on the cell line, the size of the culture vessel, and the duration of the assay. It is crucial to determine the optimal density for your specific experimental conditions empirically.
Table 1: General Seeding Density Guidelines for Cell-Based Assays
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/well) |
| 96-well plate | 0.32 | 5,000 - 10,000 |
| 24-well plate | 1.9 | 30,000 - 60,000 |
| 12-well plate | 3.8 | 60,000 - 120,000 |
| 6-well plate | 9.6 | 150,000 - 300,000 |
Note: These are general guidelines and should be optimized for your specific cell line and assay.
Table 2: this compound Properties
| Property | Value |
| EC50 for Hsp70 activation | 4.6 µM |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions at -20°C or -80°C |
Experimental Protocols
Protocol: Cell-Based Hsp70 Induction Assay
This protocol provides a general framework for assessing the induction of Hsp70 by this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Perform a cell count and assess viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 8,000 cells/well).[1]
-
Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (DMSO only) and a positive control if available.
-
Carefully remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate for the desired treatment period (e.g., 12-24 hours).[1]
-
-
Assay Readout (Example: Luciferase Reporter Assay):
-
After incubation, wash the cells with PBS.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability (e.g., using a parallel plate treated with a viability reagent like resazurin (B115843) or by normalizing to a co-transfected control reporter).
-
Plot the normalized luminescence against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Visualizations
References
Technical Support Center: Addressing Variability in Cellular Response to ML346
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability in cellular response to ML346, a known activator of the Heat Shock Response (HSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. Its primary mechanism of action is to induce the expression of heat shock proteins (HSPs), such as Hsp70, Hsp40, and Hsp27, which are molecular chaperones that play a critical role in protein folding, stability, and degradation.[1] this compound has been shown to restore protein folding in models of conformational diseases.[1][2][3]
Q2: I am observing inconsistent results with this compound between experiments. What are the potential causes?
A2: Inconsistent results can arise from several factors, including:
-
Cell Line Heterogeneity: Cancer cell lines can be genetically and phenotypically diverse, and this heterogeneity can evolve over time in culture. This can lead to variations in the expression and activity of the HSF1, FOXO, and Nrf2 pathways, which are modulated by this compound.
-
Experimental Conditions: Minor variations in experimental parameters such as cell density, passage number, media composition, and incubation times can significantly impact the cellular response to this compound.
-
Compound Stability and Handling: this compound has known stability characteristics. Improper storage or handling of the compound can lead to degradation and loss of activity.
Q3: Why do different cell lines show varying sensitivity to this compound?
A3: The differential sensitivity of cell lines to this compound is likely due to the complex and cell-type specific regulation of the signaling pathways it modulates:
-
HSF1 Pathway: The activation of HSF1 is tightly regulated by post-translational modifications (phosphorylation, SUMOylation, acetylation) and protein-protein interactions. The expression and activity of kinases, phosphatases, and other regulatory proteins that control HSF1 can vary significantly between cell types.
-
FOXO and Nrf2 Pathways: this compound's effects are also mediated by the FOXO and Nrf2 transcription factors.[2][3] The basal activity and inducibility of these pathways are highly context-dependent and can be influenced by the cellular redox state and the status of other signaling pathways, such as PI3K/AKT.
-
Cancer-Specific Addiction to HSF1: Some cancer cells are "addicted" to a non-canonical HSF1 transcriptional program for their survival and proliferation, which is distinct from the canonical heat shock response.[4][5] The degree of this addiction can vary between different cancer types and even between different cell lines of the same cancer type.
Q4: Are there known off-target effects of this compound that could contribute to response variability?
A4: While this compound is reported to be relatively specific for activating the HSR, like most small molecules, the possibility of off-target effects cannot be entirely ruled out. Any potential off-target interactions could contribute to the observed cellular phenotype and may vary between different cell types depending on their unique proteomes. It is always advisable to include appropriate controls to assess the specificity of the observed effects.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot common issues encountered during experiments with this compound.
Issue 1: High Variability in Reporter Gene Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inconsistent Transfection Efficiency | Optimize transfection protocol for each cell line. Use a co-transfected reporter (e.g., Renilla luciferase) for normalization. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay in parallel. |
| Promoter Activity | The activity of the Hsp70 promoter can be influenced by the cell cycle and other signaling pathways. Synchronize cells if necessary. |
| Reagent Preparation and Handling | Prepare fresh luciferase assay reagents for each experiment. Ensure complete cell lysis to release all luciferase. |
| Plate Reader Settings | Optimize the read time and sensitivity settings on the luminometer for your specific cell line and reporter construct. |
Issue 2: Inconsistent Hsp70 Induction in Western Blots
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for Hsp70 induction in your specific cell line. |
| Protein Extraction and Quantification | Ensure complete protein extraction and accurate quantification. Use a consistent loading control (e.g., GAPDH, β-actin) whose expression is not affected by this compound treatment in your cell line. |
| Antibody Performance | Validate the specificity and optimal dilution of your primary and secondary antibodies. Use a positive control (e.g., heat-shocked cell lysate) to confirm antibody reactivity. |
| Transfer Efficiency | Verify efficient protein transfer from the gel to the membrane, especially for a high molecular weight protein like Hsp70. |
Issue 3: Discrepancies in Cell Viability Assay Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in an exponential growth phase during the assay. |
| Metabolic Activity of Cells | The CellTiter-Glo assay measures ATP levels, which can be influenced by factors other than cell number, such as the metabolic state of the cells. Consider complementing with a direct cell counting method. |
| Interference with Assay Reagents | Some compounds can interfere with the luciferase reaction. Run a control with this compound in a cell-free system to check for interference. |
| Incubation Time | Optimize the incubation time with the CellTiter-Glo reagent for your specific cell line to ensure complete cell lysis and a stable luminescent signal. |
Experimental Protocols
Hsp70 Promoter Luciferase Reporter Assay
Objective: To quantify the activation of the Hsp70 promoter in response to this compound treatment.
Methodology:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a firefly luciferase reporter plasmid driven by the Hsp70 promoter and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent according to the manufacturer's protocol.
-
This compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).
-
Luciferase Assay: Perform a dual-luciferase assay using a commercial kit, following the manufacturer's instructions. Measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction relative to the vehicle-treated control.
Western Blot Analysis of Hsp70 Expression
Objective: To detect and quantify the levels of Hsp70 protein following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at the desired concentrations and for the appropriate duration. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control.
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the effect of this compound on cell viability by measuring intracellular ATP levels.
Methodology:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at an optimized density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Plot the luminescence values against the concentration of this compound to determine the effect on cell viability.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using the DOT language to visualize the key signaling pathways modulated by this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSF1 drives a transcriptional program distinct from heat shock to support highly malignant human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
minimizing ML346 toxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of ML346 at high concentrations during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the human vasopressin V1a receptor (hV1aR), with a reported IC50 of approximately 43 nM. It functions by inhibiting the binding of the endogenous ligand, arginine vasopressin (AVP), to the V1a receptor, thereby blocking downstream signaling pathways. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to an increase in intracellular calcium concentration via the Gq/11 signaling cascade.
Q2: Why am I observing toxicity at high concentrations of this compound?
While this compound is highly selective for the V1a receptor, high concentrations can lead to off-target effects or compound-specific toxicity unrelated to its primary mechanism of action. Potential reasons for toxicity include:
-
Off-Target Binding: At high concentrations, this compound may bind to other receptors or cellular proteins, leading to unintended biological effects.
-
Compound Solubility: Poor solubility at high concentrations can lead to the formation of aggregates, which can be cytotoxic.
-
Metabolic Burden: The cellular machinery required to metabolize high concentrations of a xenobiotic compound can induce stress and toxicity.
-
Disruption of Cellular Membranes: Some small molecules can interfere with the integrity of cellular or mitochondrial membranes at high concentrations.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound will vary depending on the cell type, experimental conditions, and the expression level of the V1a receptor. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay. Generally, concentrations should be kept as close to the IC50 (43 nM) as possible to maintain selectivity and minimize off-target effects.
Q4: Are there any known analogs or alternatives to this compound with lower toxicity?
Several other V1a receptor antagonists have been developed, such as Relcovaptan and SR49059. The suitability of these alternatives would depend on the specific requirements of your experiment, including desired potency, selectivity, and pharmacokinetic properties. A thorough literature review is recommended to compare the toxicity profiles of different V1a antagonists in your experimental system.
Troubleshooting Guide: High Concentration Toxicity
This guide provides steps to diagnose and mitigate unexpected toxicity when using this compound at high concentrations.
Problem: Significant cell death or morphological changes observed at concentrations intended for complete receptor inhibition.
Possible Cause 1: Off-Target Effects
-
Troubleshooting Step:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration of this compound that achieves the desired biological effect.
-
Include a Negative Control: Use a structurally related but inactive compound to determine if the observed toxicity is due to the chemical scaffold itself.
-
Rescue Experiment: If possible, co-administer a V1a receptor agonist. If the toxicity is on-target, the agonist may not rescue the cells, but if the toxicity is off-target, it will have no effect.
-
Possible Cause 2: Poor Compound Solubility
-
Troubleshooting Step:
-
Check Solubility in Media: Visually inspect your final concentration of this compound in cell culture media for any signs of precipitation.
-
Use a Lower Percentage of DMSO: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration of <0.1%.
-
Consider Formulation Strategies: For in vivo studies, formulation with vehicles like cyclodextrins may improve solubility and reduce local concentration-driven toxicity.
-
Possible Cause 3: Assay-Specific Artifacts
-
Troubleshooting Step:
-
Use orthogonal assays: Confirm the phenotype with a different type of assay (e.g., if you see toxicity in a reporter gene assay, confirm with a cell viability assay like MTT or trypan blue exclusion).
-
Test for Compound Interference: Some compounds can interfere with assay readouts (e.g., autofluorescence). Run a control with this compound in the absence of cells to check for interference.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Note that toxicity data can be highly cell-type and context-dependent.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 43 nM | Human | Radioligand Binding Assay | |
| Selectivity | >230-fold vs. V2 and Oxytocin Receptors | Human | Radioligand Binding Assay |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
-
Cell Plating: Seed cells at a density appropriate for your chosen viability assay in a 96-well plate. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Dose-Response: Treat the cells with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo®, or trypan blue exclusion) according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the this compound concentration to determine the concentration at which toxicity is observed. The optimal concentration for your experiments should be well below this toxic threshold.
Visualizations
Caption: Signaling pathway of the V1a receptor and the inhibitory action of this compound.
Caption: Troubleshooting workflow for addressing high toxicity of this compound.
Validation & Comparative
KRIBB11 as a Negative Control for ML346's HSF-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the study of cellular stress responses, Heat Shock Factor 1 (HSF-1) has emerged as a critical regulator of protein homeostasis, or proteostasis. Its activation triggers the expression of heat shock proteins (HSPs) that play a crucial role in cell survival and protein folding. Consequently, small molecule modulators of HSF-1 activity are of significant interest for therapeutic development in a range of diseases, from neurodegenerative disorders to cancer. This guide provides an objective comparison of ML346, an HSF-1 activator, and KRIBB11, an HSF-1 inhibitor, with a focus on utilizing KRIBB11 as a negative control in experiments investigating this compound's activity.
Introduction to this compound and KRIBB11
This compound is a small molecule activator of HSF-1. It promotes the expression of Hsp70 and other cytoprotective genes, demonstrating potential in models of protein conformational diseases. Its mechanism of action involves the induction of HSF-1-dependent chaperone expression.
In contrast, KRIBB11 is a potent inhibitor of HSF-1. It functions by binding to HSF-1 and impairing the recruitment of the positive transcription elongation factor b (p-TEFb) to the hsp70 promoter, thereby blocking the induction of HSF-1 target genes like HSP70 and HSP27.[1][2][3][4][5][6] Given its specific inhibitory effect on HSF-1, KRIBB11 serves as an ideal negative control to validate that the observed effects of this compound are indeed mediated through HSF-1 activation.
Comparative Analysis of this compound and KRIBB11
| Feature | This compound | KRIBB11 | Reference |
| Primary Target | Heat Shock Factor 1 (HSF-1) | Heat Shock Factor 1 (HSF-1) | [1][7] |
| Effect on HSF-1 Activity | Activator | Inhibitor | [1][7] |
| Mechanism of Action | Induces HSF-1-dependent chaperone expression. | Inhibits HSF-1-dependent recruitment of p-TEFb to the hsp70 promoter. | [1][7] |
| Downstream Effects | Upregulation of Hsp70, Hsp40, and Hsp27. | Downregulation of Hsp70 and Hsp27. | [1][7] |
| Cellular Outcomes | Restores protein folding in conformational disease models. | Induces growth arrest and apoptosis in cancer cells. | [1][7] |
| Potency (EC50/IC50) | EC50 for Hsp70 induction: ~4.6 µM | IC50 for inhibiting heat shock-induced luciferase activity: 1.2 µM | [1][4][5][7][8] |
Using KRIBB11 as a Negative Control: Expected Experimental Outcomes
When investigating the HSF-1-mediated effects of this compound, co-treatment with KRIBB11 or pretreatment with KRIBB11 followed by this compound treatment should abolish the effects observed with this compound alone. The following table provides a hypothetical representation of expected results from key assays.
| Assay | Treatment | Expected Outcome |
| HSF-1 Reporter Assay | This compound | Increased luciferase activity |
| KRIBB11 | No change or decreased basal luciferase activity | |
| This compound + KRIBB11 | Luciferase activity similar to control (KRIBB11 antagonizes this compound) | |
| qPCR for Hsp70 mRNA | This compound | Increased Hsp70 mRNA levels |
| KRIBB11 | Decreased or no change in basal Hsp70 mRNA levels | |
| This compound + KRIBB11 | Hsp70 mRNA levels similar to control | |
| Western Blot for Hsp70 Protein | This compound | Increased Hsp70 protein levels |
| KRIBB11 | Decreased or no change in basal Hsp70 protein levels | |
| This compound + KRIBB11 | Hsp70 protein levels similar to control |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of robust comparative studies.
HSF-1 Luciferase Reporter Assay
This assay measures the transcriptional activity of HSF-1. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with Heat Shock Elements (HSEs).
-
Cell Culture and Transfection: Plate cells (e.g., HeLa or HEK293) in a 96-well plate. Transfect cells with an HSE-driven luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Compound Treatment: After 24 hours, treat cells with this compound, KRIBB11, a combination of both, or vehicle control (e.g., DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's protocol for the dual-luciferase reporter assay system.[9][10][11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Hsp70 mRNA Expression
This technique quantifies the changes in the mRNA levels of HSF-1 target genes, such as Hsp70.
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with this compound, KRIBB11, a combination, or vehicle control.
-
RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for Hsp70 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in Hsp70 mRNA expression.[1][8]
Western Blot for Hsp70 Protein Expression
This method is used to detect and quantify changes in the protein levels of Hsp70.
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with the compounds as described above.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against Hsp70, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Detection and Quantification: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize the Hsp70 signal to the loading control.[2][12][13]
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: HSF-1 signaling pathway and points of intervention for this compound and KRIBB11.
Caption: A typical experimental workflow for comparing this compound and KRIBB11.
Conclusion
The distinct and opposing effects of this compound and KRIBB11 on HSF-1 activity make them a valuable toolset for studying the heat shock response. The use of KRIBB11 as a negative control is essential for demonstrating the on-target activity of this compound and for elucidating the specific role of HSF-1 in various cellular processes. This guide provides the foundational information and experimental frameworks necessary for researchers to conduct rigorous and well-controlled studies in this area. By employing the described comparative approach, scientists can generate high-quality, reproducible data to advance our understanding of HSF-1 modulation and its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. A simplified and sensitive immunoprecipitation approach for the analysis of HSF1 in murine liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Heat Shock Protein 70 Gene and Its Correlation with Inflammatory Markers in Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRIBB11 Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. takara.co.kr [takara.co.kr]
- 12. Hsf1 and Hsp70 constitute a two-component feedback loop that regulates the yeast heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating ML346's HSF-1 Dependent Mechanism: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a detailed comparison of the effects of ML346, a novel activator of the heat shock response, in the presence and absence of its key target, Heat Shock Factor 1 (HSF-1). The data presented herein, derived from studies on mouse embryonic fibroblasts (MEFs), conclusively demonstrates the HSF-1-dependent activity of this compound.
This compound has been identified as a potent inducer of Heat Shock Protein 70 (Hsp70) and an activator of HSF-1. Its mechanism is proposed to involve the modulation of cellular proteostasis through the activation of the heat shock response pathway. To validate that HSF-1 is the direct and essential mediator of this compound's effects, experiments were conducted using wild-type (WT) and Hsf1 knockout (Hsf1-/-) mouse embryonic fibroblasts.
Quantitative Analysis of this compound Activity
The efficacy of this compound in inducing the expression of key heat shock proteins was quantified in both WT and Hsf1-/- MEFs. The following table summarizes the fold induction of Hsp70, Hsp40, and Hsp27 mRNA levels after treatment with this compound, as determined by quantitative real-time PCR (qRT-PCR).
| Gene | Cell Type | Treatment | Fold Induction (mRNA) |
| Hsp70 | Wild-Type MEFs | This compound (10 µM) | ~8-fold |
| Hsf1-/- MEFs | This compound (10 µM) | No significant induction | |
| Hsp40 | Wild-Type MEFs | This compound (10 µM) | Significant induction |
| Hsf1-/- MEFs | This compound (10 µM) | No significant induction | |
| Hsp27 | Wild-Type MEFs | This compound (10 µM) | Significant induction |
| Hsf1-/- MEFs | This compound (10 µM) | No significant induction |
Note: The exact fold-induction values can vary between experiments. The data presented here is a summary of the reported findings.
These results clearly indicate that the induction of Hsp70, Hsp40, and Hsp27 by this compound is entirely dependent on the presence of HSF-1. In the absence of HSF-1, this compound fails to elicit a heat shock response.
Signaling Pathway and Experimental Workflow
The signaling pathway initiated by this compound leading to chaperone expression is depicted below, highlighting the central role of HSF-1. The experimental workflow used to validate this mechanism is also illustrated.
Caption: this compound activates the heat shock response by promoting the activation of HSF-1.
Caption: Workflow for validating this compound's HSF-1 dependence using knockout cells.
Experimental Protocols
Cell Culture and Treatment
Wild-type and Hsf1-/- mouse embryonic fibroblasts (MEFs) were cultured under standard conditions. For treatment, cells were incubated with 10 µM this compound or a vehicle control (DMSO) for a specified duration (typically 4-24 hours) before harvesting for analysis.
Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from treated and control cells using a commercial kit. cDNA was synthesized from the RNA, and qRT-PCR was performed using primers specific for Hsp70, Hsp40, Hsp27, and a housekeeping gene (e.g., GAPDH) for normalization. The relative fold change in gene expression was calculated using the ΔΔCt method.
Western Blot Analysis
Cell lysates were prepared from treated and control cells. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were probed with primary antibodies specific for Hsp70 and a loading control (e.g., β-actin or GAPDH), followed by incubation with appropriate secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Comparison with HSF-1 Inhibition
While the definitive validation of this compound's mechanism was achieved through the use of Hsf1 knockout cells, an alternative approach involves the use of small molecule inhibitors of HSF-1. Several compounds have been identified that inhibit HSF-1 through various mechanisms:
-
KRIBB11: Prevents the recruitment of the positive transcription elongation factor b (p-TEFb) to the HSP70 promoter.
-
Rocaglamide (Roc-A): Potent inhibitor of HSF-1 activation.
-
Triptolide: Abrogates the transactivation function of HSF-1.
A comparative experiment co-treating cells with this compound and an HSF-1 inhibitor would be expected to show a significant reduction in the this compound-induced expression of heat shock proteins, further confirming the on-target effect of this compound.
| Compound | Mechanism of HSF-1 Inhibition | Expected Outcome with this compound Co-treatment |
| KRIBB11 | Inhibits transcriptional elongation | Attenuation of this compound-induced chaperone expression |
| Rocaglamide | Inhibits HSF-1 activation | Blockade of this compound-induced chaperone expression |
| Triptolide | Inhibits HSF-1 transactivation | Significant reduction of this compound-induced chaperone expression |
Conclusion
The experimental evidence from studies utilizing Hsf1 knockout mouse embryonic fibroblasts provides unequivocal validation of this compound's mechanism of action. The complete abrogation of this compound-induced heat shock protein expression in the absence of HSF-1 confirms that this compound exerts its effects through the direct or indirect activation of this master transcriptional regulator. This clear, on-target activity makes this compound a valuable tool for studying the heat shock response and a potential therapeutic lead for diseases of protein conformation. Further studies employing HSF-1 inhibitors could provide additional layers of confirmation and a deeper understanding of the specific steps in HSF-1 activation that are modulated by this compound.
A Comparative Guide to Hsp70 Activators: ML346 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 70 (Hsp70) is a crucial molecular chaperone involved in maintaining cellular protein homeostasis. Its role in refolding misfolded proteins and preventing aggregation makes it a compelling therapeutic target for a range of protein conformational diseases, including neurodegenerative disorders and certain cancers. This guide provides an objective comparison of the efficacy and mechanisms of ML346 and other notable Hsp70 activators, supported by experimental data and detailed protocols.
Overview of Hsp70 Activation
The activation of Hsp70 can be achieved through various mechanisms, primarily by inducing the heat shock response (HSR). The master regulator of the HSR is Heat Shock Factor 1 (HSF1). Under cellular stress, HSF1 trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of heat shock protein genes, including HSPA1A which encodes Hsp70. This leads to the increased transcription and translation of Hsp70. Another mechanism to enhance Hsp70 function is to allosterically modulate its ATPase activity, which is essential for its chaperone cycle of substrate binding and release.
Featured Hsp70 Activators
This guide focuses on the following small molecule activators of Hsp70:
-
This compound: A novel activator of Hsp70 expression that functions through the HSF1 pathway.
-
SW02: A potent activator of the ATPase activity of Hsp70.
-
YC-1: An inducer of Hsp70 expression.
-
Celastrol (B190767): A natural triterpenoid (B12794562) that activates the heat shock response.
Comparison of Efficacy
The following table summarizes the quantitative data available for the featured Hsp70 activators. It is important to note that the experimental conditions and assays used to determine these values may vary between studies, making direct comparisons challenging.
| Compound | Mechanism of Action | Efficacy (EC50) | Cell Line / System | Key Findings |
| This compound | Inducer of Hsp70 expression via HSF-1 activation[1][2][3] | 4.6 µM (Hsp70 expression)[1][2][3] | HeLa cells[1] | Induces Hsp70, Hsp40, and Hsp27 expression; restores protein folding in conformational disease models.[1] |
| SW02 | Allosteric activator of Hsp70 ATPase activity[4][5] | 150 µM (ATPase activity)[4] | In vitro (human Hsp72)[5] | Significantly increases Hsp70 mRNA expression and ATPase activity.[5][6] |
| YC-1 | Inducer of Hsp70 expression[4] | Not explicitly reported | Vascular Smooth Muscle Cells, PC12 cells[4] | Enhances Hsp70 expression in a concentration- and time-dependent manner; shows neuroprotective effects.[4] |
| Celastrol | Inducer of Hsp70 expression via HSF1 activation | ~7.5 µM (HSE-lacZ reporter) | Yeast, HeLa cells, Cerebral Cortical Cultures | Induces a dose-dependent increase in Hsp70 protein expression; reduces polyglutamine aggregation and toxicity. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Hsp70 activation pathway and a typical workflow for screening Hsp70 activators.
Caption: General signaling pathway for the activation of Hsp70 expression.
Caption: A typical experimental workflow for screening Hsp70 activators.
Detailed Experimental Protocols
Hsp70 Promoter Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate the Hsp70 promoter, leading to the expression of a luciferase reporter gene.
Materials:
-
HeLa cells stably transfected with a Hsp70 promoter-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
Luciferase assay reagent (e.g., Steady-Glo® Luciferase Assay System).
-
White, opaque 96-well microplates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed the stably transfected HeLa cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add the compound dilutions to the cells and incubate for 18-24 hours.
-
Cell Lysis and Luciferase Reaction: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Luminescence Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to a vehicle control (DMSO). Plot the normalized values against the compound concentration to determine the EC50 value.
Hsp70 ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by Hsp70, which is a key aspect of its chaperone function.
Materials:
-
Recombinant human Hsp70 protein.
-
Hsp40 (a co-chaperone that stimulates Hsp70's ATPase activity).
-
ATP.
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 100 mM KCl, 5 mM MgCl2, 0.1 mg/ml BSA).
-
Test compounds dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (or similar ADP detection system).
-
384-well plates.
-
Plate reader capable of measuring luminescence.
Protocol:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add a mixture of Hsp70 and Hsp40 to each well. Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add ATP to each well to start the reaction. Incubate the plate at 37°C for 1 hour.
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's protocol. This typically involves two steps: first, adding the ADP-Glo™ Reagent to deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of ATPase activity relative to a vehicle control. Plot the activity against the compound concentration to determine the EC50 or IC50 value.
Protein Aggregation Suppression Assay
This assay assesses the ability of Hsp70, in the presence of an activator, to prevent the aggregation of a model substrate protein.
Materials:
-
Recombinant human Hsp70 protein.
-
Test compound.
-
A model substrate protein prone to aggregation upon stress (e.g., luciferase or citrate (B86180) synthase).
-
Denaturing agent (e.g., heat or a chemical denaturant like guanidinium (B1211019) chloride).
-
Aggregation buffer (e.g., 40 mM HEPES-KOH, pH 7.5, 50 mM KCl, 5 mM MgCl2, 2 mM DTT).
-
Spectrophotometer or fluorometer.
Protocol:
-
Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the aggregation buffer, Hsp70, the test compound, and the substrate protein.
-
Induce Aggregation: Induce aggregation of the substrate protein by applying stress (e.g., increasing the temperature to 42°C).
-
Monitor Aggregation: Monitor protein aggregation over time by measuring the increase in light scattering at a specific wavelength (e.g., 360 nm) using a spectrophotometer or by measuring the increase in fluorescence of a dye that binds to aggregated proteins (e.g., Thioflavin T).
-
Data Analysis: Compare the aggregation kinetics in the presence and absence of the Hsp70 activator. A successful activator will enhance the ability of Hsp70 to suppress aggregation, resulting in a lower rate and extent of light scattering or fluorescence increase.
Conclusion
This compound stands out as a potent inducer of the heat shock response, leading to the upregulation of Hsp70 and other chaperones. Its efficacy in restoring protein folding in disease models makes it a valuable research tool. Other activators like SW02 offer a different therapeutic strategy by directly modulating the ATPase activity of Hsp70. YC-1 and Celastrol also demonstrate the potential to induce Hsp70 expression, with Celastrol showing particular promise in reducing protein aggregation.
The choice of an Hsp70 activator for a specific research or therapeutic application will depend on the desired mechanism of action and the cellular context. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess and compare the efficacy of these and other novel Hsp70 modulators. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their therapeutic potential.
References
- 1. YC-1 induces heat shock protein 70 expression and prevents oxidized LDL-mediated apoptosis in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Heat Shock Protein 70 in the Protective Effect of YC-1 on β-Amyloid-Induced Toxicity in Differentiated PC12 Cells | PLOS One [journals.plos.org]
- 3. The role of heat shock protein 70 in the protective effect of YC-1 on β-amyloid-induced toxicity in differentiated PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celastrol inhibits polyglutamine aggregation and toxicity though induction of the heat shock response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Heat Shock and Antioxidant Responses by the Natural Product Celastrol: Transcriptional Signatures of a Thiol-targeted Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Localization of heat shock proteins in cerebral cortical cultures following induction by celastrol - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: ML346 Versus Geldanamycin for Inducing the Heat Shock Response
For researchers, scientists, and drug development professionals, the selective induction of the heat shock response (HSR) holds significant therapeutic potential. This guide provides an objective comparison of two prominent HSR-inducing small molecules: ML346 and geldanamycin (B1684428). We will delve into their mechanisms of action, present quantitative data on their performance, and provide detailed experimental protocols for key assays.
The heat shock response is a fundamental cellular defense mechanism characterized by the upregulation of heat shock proteins (Hsps), which act as molecular chaperones to maintain protein homeostasis. The master transcriptional regulator of this pathway is Heat Shock Factor 1 (HSF1). Activation of HSF1 leads to the expression of a suite of cytoprotective genes, including HSP70, HSP40, and HSP27. Both this compound and geldanamycin leverage this pathway, albeit through distinct mechanisms, to induce a protective state within cells.
Mechanisms of Action: A Tale of Two Strategies
Geldanamycin , a natural product ansamycin (B12435341) antibiotic, is a well-established inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a critical chaperone protein that, in its unstressed state, forms a complex with HSF1, keeping it in an inactive monomeric form. By binding to the ATP-binding pocket of Hsp90, geldanamycin disrupts this complex, leading to the release and subsequent activation of HSF1.[1][3] This indirect mechanism of HSF1 activation has been extensively studied and has positioned geldanamycin as a valuable tool for HSR research. However, its clinical utility has been hampered by issues of hepatotoxicity and poor solubility.[2]
This compound , a synthetic small molecule, represents a more targeted approach to HSR induction. It is characterized as a direct activator of HSF1.[4] Its mechanism is reported to involve the FOXO, HSF-1, and Nrf2 pathways, leading to a more specific induction of HSR-associated genes.[4] this compound has been shown to induce the expression of Hsp70, Hsp40, and Hsp27 with less cytotoxicity compared to other HSR activators.[4]
Quantitative Performance Comparison
To provide a clear comparison of the efficacy of this compound and geldanamycin, the following tables summarize key quantitative data from published studies. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus, data from different studies are presented.
| Parameter | This compound | Geldanamycin | Cell Line | Reference |
| EC50 for Hsp70 Induction | 4.6 µM | ~0.05 µM* | HeLa / HEK293-based reporter | [5],[6] |
| Hsp70 mRNA Induction | 2.4-fold | Not explicitly quantified | HeLa | [4] |
| Hsp70 Protein Induction | 1.8-fold | Dose-dependent increase | HeLa | [4] |
| Hsp40 Protein Induction | Induced (fold change not specified) | Induced (fold change not specified) | HeLa | [4] |
| Hsp27 Protein Induction | Induced (fold change not specified) | Induced (fold change not specified) | HeLa, K562 | [1][4] |
*Note: The EC50 for geldanamycin was determined in a HEK293-based HSF1 reporter cell line and reflects the concentration for half-maximal activation of the reporter.[6]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and a typical experimental workflow for evaluating these compounds, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Geldanamycin induces heat shock protein expression through activation of HSF1 in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML346 and Proteasome Inhibitors: Navigating Cellular Stress Pathways for Therapeutic Advantage
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel therapeutic agents and established drug classes is paramount. This guide provides a comparative analysis of ML346, a modulator of cellular proteostasis, and the well-established class of proteasome inhibitors, offering insights into their distinct mechanisms of action, target specificities, and potential therapeutic applications.
This comparison guide delves into the functional distinctions between this compound, an activator of the heat shock response, and frontline proteasome inhibitors such as Bortezomib, Carfilzomib (B1684676), and Ixazomib. While both classes of compounds impinge on cellular protein quality control, they do so through fundamentally different pathways, presenting a compelling case for their differential application in research and clinical settings.
At a Glance: Key Distinctions
| Feature | This compound | Proteasome Inhibitors (e.g., Bortezomib, Carfilzomib, Ixazomib) |
| Primary Mechanism | Activator of Heat Shock Factor 1 (HSF-1), leading to increased expression of Heat Shock Protein 70 (Hsp70) and enhanced protein folding capacity.[1][2] | Direct inhibition of the 26S proteasome, primarily targeting the chymotrypsin-like activity of the β5 subunit, leading to the accumulation of ubiquitinated proteins.[3][4][5][6] |
| Cellular Consequence | Augments the cell's ability to refold misfolded proteins and manage cellular stress. | Induces terminal unfolded protein response (UPR), endoplasmic reticulum (ER) stress, and apoptosis due to the buildup of toxic protein aggregates.[7] |
| Primary Signaling | HSF-1, FOXO, Nrf2 Pathways.[2] | NF-κB Inhibition, Unfolded Protein Response (UPR).[8][9] |
| Therapeutic Rationale | Restoration of protein homeostasis in diseases of protein conformation. | Induction of apoptosis in cancer cells, particularly those highly dependent on the proteasome for survival, such as multiple myeloma. |
Quantitative Performance Analysis
A direct quantitative comparison of the cytotoxic efficacy of this compound and proteasome inhibitors is challenging due to the limited publicly available data on this compound's anti-cancer activity in a broad range of cell lines. The primary characterization of this compound has focused on its ability to activate the heat shock response.
Table 1: Efficacy of this compound (Hsp70 Activation)
| Compound | Cell Line | Assay | Parameter | Value |
| This compound | HeLa | HSE-Luciferase Reporter | EC50 | 4.6 µM[1] |
Table 2: Comparative Cytotoxicity of Proteasome Inhibitors (IC50 Values in nM)
| Compound | Multiple Myeloma Cell Lines | Breast Cancer (MCF-7) | Feline Injection Site Sarcoma | Diffuse Large B-cell Lymphoma (Average) | Acute Leukemia (ALL/AML) |
| Bortezomib | <50[3] | 50[3] | 17.46 - 21.38[10] | 8.6[11] | 4.5 - 11[12] |
| Carfilzomib | <5[13] | - | - | 13.5[11] | - |
| Ixazomib | - | - | - | 120[11] | 24 - 30[12] |
Note: IC50 values can vary depending on the specific cell line and experimental conditions.
Target Specificity and Off-Target Effects
Proteasome Inhibitors: The primary target of clinically approved proteasome inhibitors is the β5 subunit of the 20S proteasome. However, off-target effects are a known concern and can contribute to dose-limiting toxicities. For instance, Bortezomib-induced peripheral neuropathy is thought to be a result of off-target inhibition of other proteases.[6] Carfilzomib has been associated with cardiotoxicity, which may also be linked to off-target activities.
This compound: As a research compound, the selectivity profile of this compound is not as extensively characterized as that of approved drugs. It is known to induce HSF-1-dependent chaperone expression.[1][2] The potential for off-target effects of Hsp70 activators is an area of ongoing investigation.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and proteasome inhibitors are best understood by examining the signaling pathways they modulate.
This compound: Enhancing Protein Folding Capacity
This compound acts upstream of protein degradation by activating the Heat Shock Response (HSR). This is a primary cellular defense mechanism against proteotoxic stress.
Caption: this compound activates HSF-1, leading to Hsp70 expression and protein refolding.
Proteasome Inhibitors: Inducing Proteotoxic Overload
In contrast, proteasome inhibitors block the degradation of misfolded proteins, leading to their accumulation and triggering cellular apoptosis.
Caption: Proteasome inhibitors block protein degradation, causing ER stress and apoptosis.
Experimental Workflows: A Comparative Overview
The evaluation of compounds like this compound and proteasome inhibitors relies on a series of well-defined experimental protocols.
Caption: Workflow for comparing this compound and proteasome inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound or a proteasome inhibitor and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Proteasome Activity Assay (Proteasome-Glo™ Protocol)
This luminescent assay measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome.
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with proteasome inhibitors for the desired time.
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions (Promega).[14][15][16][17][18]
-
Reagent Addition: Add the Proteasome-Glo™ reagent to each well at a 1:1 ratio with the cell culture medium.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the proteasome activity.
Hsp70 Induction Assay (Western Blot Protocol)
This protocol is used to detect the levels of Hsp70 protein expression.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Hsp70 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound and proteasome inhibitors represent two distinct strategies for manipulating cellular protein homeostasis. Proteasome inhibitors have a proven track record in cancer therapy, particularly in hematological malignancies, by inducing overwhelming proteotoxic stress. This compound, on the other hand, offers a potential therapeutic avenue for diseases characterized by protein misfolding, by bolstering the cell's natural defense mechanisms.
For researchers, the choice between these compounds will depend on the specific biological question being addressed. The detailed protocols and comparative data provided in this guide are intended to facilitate informed decision-making and the design of robust experimental strategies to further explore the therapeutic potential of these and other modulators of the cellular stress response. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two classes of compounds in various disease models.
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The novel proteasome inhibitor carfilzomib activates and enhances extrinsic apoptosis involving stabilization of death receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. The Ubiquitin Proteasome Pathway (UPP) in the regulation of cell cycle control and DNA damage repair and its implication in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. researchgate.net [researchgate.net]
- 12. Pre-Clinical Evaluation of the Proteasome Inhibitor Ixazomib against Bortezomib-Resistant Leukemia Cells and Primary Acute Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carfilzomib | PR-171 | proteasome inhibitor | TargetMol [targetmol.com]
- 14. Proteasome-Glo™ Assay Systems Protocol [worldwide.promega.com]
- 15. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]
- 16. promega.com [promega.com]
- 17. worldwide.promega.com [worldwide.promega.com]
- 18. Cell-Based Proteasome-Glo™ Assays [promega.sg]
Comparative Guide to Downstream Protein Expression Changes Induced by ML346 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the small molecule ML346 with other compounds known to modulate the heat shock response (HSR). This compound is a potent activator of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR.[1] Activation of HSF1 leads to the upregulation of a suite of cytoprotective proteins, most notably the heat shock proteins (HSPs), which play a critical role in protein folding, degradation of misfolded proteins, and overall cellular homeostasis.[2][3] This guide will delve into the downstream protein expression changes induced by this compound and its alternatives, providing quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.
Mechanism of Action: Activating the Heat Shock Response
This compound, a member of the barbituric acid scaffold, activates HSF1-dependent chaperone expression.[4] This leads to a significant increase in the expression of key heat shock proteins including Hsp70, Hsp40, and Hsp27.[1] The neuroprotective effects of HSF1 activation are a promising therapeutic strategy for a variety of neurodegenerative disorders characterized by protein misfolding and aggregation.[2][5]
Alternatives to this compound for inducing the HSR can be broadly categorized based on their mechanism of action:
-
Hsp90 Inhibitors (e.g., Geldanamycin, Celastrol): Heat shock protein 90 (Hsp90) is a molecular chaperone that, in a complex with other proteins, holds HSF1 in an inactive state. Hsp90 inhibitors disrupt this interaction, leading to the release, trimerization, and activation of HSF1.[2][6]
-
TRiC/CCT Inhibitors (e.g., HSF1A): The chaperonin TRiC/CCT is another negative regulator of HSF1. Inhibitors of TRiC/CCT release HSF1, allowing its activation.[2]
-
General Stress Inducers (e.g., Arsenite, MG132): These compounds induce cellular stress, such as oxidative or proteotoxic stress, which indirectly activates the HSR as a protective cellular response.[6]
Comparative Analysis of Downstream Protein Expression
The following table summarizes the quantitative effects of this compound and its alternatives on the expression of key downstream proteins of the HSR. The data is compiled from various studies and presented to facilitate a direct comparison of their potency and efficacy.
| Compound | Class | Target | EC50 / IC50 | Downstream Protein Expression Changes (Fold Induction) | Cell Line | Reference |
| This compound | HSF1 Activator | HSF1 | 4.6 µM (Hsp70 induction) | Hsp70: 1.8-fold (protein), 2.4-fold (mRNA); Hsp40: Induced; Hsp27: Induced | HeLa | [1][2] |
| Geldanamycin | Hsp90 Inhibitor | Hsp90 | ~0.2 µM (HSF1 activation) | Hsp70: High induction at 0.06 µM | HEK293, WI38 | [7] |
| Celastrol | Hsp90 Inhibitor | Hsp90 | ~2.5 µM (HSF1 activation) | Hsp70: Induced | Various | [5][6] |
| HSF1A | TRiC/CCT Inhibitor | TRiC/CCT | Not reported | HSF1-dependent transcription induced | HEK293 | [2] |
| Arsenite | Stress Inducer | General | Not applicable | Hsp70: Induced | Various | [6] |
| MG132 | Proteasome Inhibitor | Proteasome | Not applicable | Hsp70: Induced | HeLa | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. What are HSF1 activators and how do they work? [synapse.patsnap.com]
- 4. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp70 and Its Molecular Role in Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validating ML346: A Comparative Analysis Across Research Models
A Guide for Researchers in Drug Development and Cellular Biology
The small molecule ML346 has emerged as a significant modulator of proteostasis, the cellular process of maintaining protein health. As an activator of Heat Shock Protein 70 (Hsp70), this compound holds promise for therapeutic interventions in a range of protein conformational diseases, including neurodegenerative disorders and certain cancers.[1] This guide provides a comparative analysis of this compound's performance, drawing from foundational research to offer a clear perspective on its mechanism and efficacy across different experimental models.
Performance of this compound Across In Vitro and In Vivo Models
The primary research on this compound has demonstrated its activity in both a human cancer cell line and a whole-organism model of neurodegenerative disease. This cross-validation across different biological systems provides a robust initial assessment of its potential as a therapeutic agent.
| Model System | Assay | Key Metric | Result | Reference |
| HeLa (Human Cervical Cancer) Cells | Hsp70 Promoter Activation Assay | EC50 | 4.6 µM | [1] |
| Western Blot Analysis of Chaperone Proteins | Fold Induction (at 10 µM) | Hsp70: ~2.5-fold, Hsp40: ~2.0-fold, Hsp27: ~1.8-fold | [1] | |
| Caenorhabditis elegans (Polyglutamine Disease Model) | PolyQ35 Aggregation Assay | Reduction in Fluorescent Foci | Statistically significant reduction | [1] |
| Motility Assay | Restoration of Motility | Significant improvement | [1] |
Mechanism of Action: The HSF-1 Signaling Pathway
This compound exerts its effects by activating the Heat Shock Response (HSR), a primary cellular defense against proteotoxic stress. It functions as an activator of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR.[1] Upon activation, HSF-1 translocates to the nucleus, where it binds to Heat Shock Elements (HSEs) in the promoters of genes encoding for heat shock proteins (HSPs), such as Hsp70, Hsp40, and Hsp27.[1] These chaperones play a crucial role in protein folding, refolding of misfolded proteins, and targeting aggregated proteins for degradation. The effects of this compound are reported to be mediated through a novel mechanism that also involves the transcription factors FOXO and Nrf2.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the foundational studies of this compound.
Hsp70 Promoter Activation Assay in HeLa Cells
-
Cell Line: HeLa cells stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Measurement: Luciferase activity was measured as an indicator of Hsp70 promoter activation. The half-maximal effective concentration (EC50) was determined from the dose-response curve.
Western Blot Analysis
-
Cell Line: HeLa cells.
-
Treatment: Cells were treated with 10 µM this compound or a vehicle control (DMSO).
-
Procedure: Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were then transferred to a membrane and probed with specific antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., tubulin).
-
Quantification: Protein bands were visualized and quantified, with expression levels normalized to the loading control.
C. elegans Polyglutamine Aggregation and Motility Assays
-
Model Organism: C. elegans strain expressing polyglutamine (polyQ35) fused to Yellow Fluorescent Protein (YFP) in body wall muscle cells. This model mimics protein aggregation seen in Huntington's disease.
-
Treatment: Worms were treated with this compound.
-
Aggregation Assay: The formation of fluorescent protein aggregates (foci) was visualized and quantified using fluorescence microscopy. A reduction in the number and size of foci indicated a positive effect.
-
Motility Assay: The movement of the worms was recorded and analyzed to assess for any restoration of motility, which is typically impaired by polyglutamine aggregation.
Experimental Workflow for Cross-Validation
The validation of this compound's activity across different model systems follows a logical progression from high-throughput screening to in-depth cellular and in vivo characterization.
References
A Comparative Guide to Hsp40 and Hsp27 Induction: ML346 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the small molecule ML346 and other common inducers of Heat Shock Protein 40 (Hsp40) and Heat Shock Protein 27 (Hsp27). The data presented is intended to assist researchers in selecting the appropriate tool for their specific experimental needs in studying cellular stress responses and proteostasis.
Introduction
This compound is a small molecule activator of the Heat Shock Response (HSR) that has been shown to induce the expression of several heat shock proteins, including Hsp70, Hsp40, and Hsp27.[1][2] Its mechanism of action involves the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This guide focuses on the quantitative induction of Hsp40 and Hsp27 by this compound in comparison to other known inducers, providing a basis for experimental design and interpretation.
Quantitative Induction of Hsp40 and Hsp27
The following tables summarize the quantitative data on the induction of Hsp40 and Hsp27 protein and mRNA levels by this compound and alternative inducers. Data is presented as fold change relative to a vehicle control (e.g., DMSO).
Table 1: Protein Induction
| Inducer | Hsp40 Induction (Fold Change) | Hsp27 Induction (Fold Change) | Cell Type | Treatment Conditions |
| This compound | ≥ 1.5 | ≥ 1.5 | HeLa | 10 µM for 8 hours[1] |
| Heat Shock | Not explicitly quantified | 2.11 | SP2/0 | 45°C for 30 minutes |
| Paracetamol | Not explicitly quantified | 1.69 | SP2/0 | 0.25 mM |
| Celastrol | Robust Induction (not quantified) | Robust Induction (not quantified) | SH-SY5Y (undifferentiated) | 1.25 - 3 µM |
| MG132 | Peak induction at 24h (not quantified) | Peak induction at 24h (not quantified) | RIF-1 | 50 µM for 1 hour |
Table 2: mRNA Induction
| Inducer | Hsp40 mRNA Induction (Fold Change) | Hsp27 mRNA Induction (Fold Change) | Cell Type | Treatment Conditions |
| This compound | Data not available | Data not available | HeLa | 10 µM for 4 hours[1] |
| Heat Shock | Data not available | Data not available | Not specified | Not specified |
| Paracetamol | Data not available | Data not available | SP2/0 | 0.25 mM |
Note: While the precise fold induction for Hsp40 and Hsp27 by this compound is not explicitly stated in the available literature, the NIH Probe Report confirms that induction is at least 1.5-fold for both proteins under the specified conditions.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for quantifying Hsp induction.
References
Evaluating ML346: A Comparative Guide to Proteostasis Regulators
In the landscape of therapeutic strategies for protein conformational diseases, small molecules that modulate the cellular protein homeostasis (proteostasis) network hold significant promise. This guide provides a detailed comparison of ML346, a novel proteostasis regulator, with other established modulators. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform research and development decisions.
Introduction to this compound
This compound is a cell-permeable small molecule belonging to the barbituric acid scaffold. It acts as a potent activator of the Heat Shock Response (HSR), a primary cellular defense mechanism against proteotoxic stress. This compound exerts its effects by inducing the expression of Heat Shock Protein 70 (Hsp70) and activating Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR. Notably, the mechanism of this compound is distinct from many other HSR activators and involves the interplay of the FOXO, HSF-1, and Nrf-2 signaling pathways.[1][2] This multi-pronged approach allows this compound to restore protein folding and mitigate the toxicity associated with protein aggregation in various models of conformational diseases.[1]
Performance Comparison of Proteostasis Regulators
The efficacy and safety of a proteostasis regulator are paramount. This section provides a quantitative comparison of this compound with other known proteostasis modulators, including the Hsp90 inhibitors geldanamycin (B1684428) and 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), and the proteasome inhibitor MG132.
| Compound | Mechanism of Action | Target Pathway | Hsp70 Induction (EC50/Fold Induction) | Cytotoxicity | Reference |
| This compound | Activator of HSF-1 | HSF-1, FOXO, Nrf-2 | EC50: 4.6 µM (HeLa cells) / 2.4-fold mRNA increase | Low cytotoxicity | [1] |
| Geldanamycin | Hsp90 inhibitor | Indirect HSF-1 activation | Potent Hsp70 inducer | High, hepatotoxicity | [3][4] |
| 17-AAG | Hsp90 inhibitor | Indirect HSF-1 activation | Potent Hsp70 inducer | Less toxic than geldanamycin, but still significant | [5][6] |
| MG132 | Proteasome inhibitor | Induces proteotoxic stress, indirect HSF-1 activation | Potent Hsp70 inducer | High, non-selective | [3] |
Signaling Pathway of this compound
This compound orchestrates a protective cellular response through the coordinated activation of three key transcription factors: HSF-1, FOXO, and Nrf-2. This integrated signaling cascade leads to the upregulation of not only chaperones but also antioxidant and other cytoprotective genes.
Caption: this compound activates HSF-1, FOXO, and Nrf-2 pathways.
Experimental Workflows and Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of proteostasis regulators. Below are methodologies for key assays cited in the evaluation of this compound.
Hsp70 Promoter-Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to induce the transcription of the Hsp70 gene.
Caption: Workflow for Hsp70 promoter-luciferase reporter assay.
Protocol:
-
Cell Culture: HeLa cells stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter (HeLa-luc) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound or control compounds (e.g., DMSO as a negative control, MG132 as a positive control).
-
Incubation: The plates are incubated for a defined period (e.g., 6 to 24 hours) to allow for gene expression.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer.
-
Luminescence Measurement: Luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. The luminescence intensity is proportional to the Hsp70 promoter activity.
C. elegans Polyglutamine Aggregation Assay
This in vivo assay assesses the ability of a compound to suppress the aggregation of polyglutamine-expanded proteins, a hallmark of several neurodegenerative diseases.
Caption: Workflow for C. elegans polyglutamine aggregation assay.
Protocol:
-
Worm Culture: A transgenic strain of C. elegans expressing a polyglutamine-expanded protein fused to Yellow Fluorescent Protein (YFP) in the body wall muscle cells is used.
-
Compound Exposure: Synchronized worms are placed on Nematode Growth Medium (NGM) plates containing the test compound (this compound) or a vehicle control (DMSO).
-
Incubation: The worms are allowed to grow and age on these plates.
-
Microscopy: At specific time points, worms are mounted on slides and immobilized. The YFP-tagged protein aggregates are visualized and quantified using fluorescence microscopy.
-
Data Analysis: The number and size of fluorescent foci per worm are quantified and compared between the treated and control groups.
Conclusion
This compound represents a promising proteostasis regulator with a unique mechanism of action that engages multiple, complementary stress response pathways. Its ability to potently induce Hsp70 expression with low cytotoxicity distinguishes it from other modulators like Hsp90 and proteasome inhibitors. The experimental data from cellular and in vivo models demonstrate its potential to mitigate the detrimental effects of protein misfolding and aggregation. Further comparative studies will be invaluable in fully elucidating the therapeutic potential of this compound for a range of protein conformational diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. morimotolab.org [morimotolab.org]
- 3. Small Molecule Proteostasis Regulators for Protein Conformational Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for ML346
Disclaimer: This document provides a general guide for the proper disposal of ML346 based on available chemical data and standard laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Researchers must consult their institution's specific Safety Data Sheet (SDS) and waste management guidelines provided by their Environmental Health and Safety (EHS) department before handling or disposing of this chemical. The procedures outlined here should be adapted to comply with all local, state, and federal regulations.
Essential Safety and Logistical Information
This compound is a research chemical belonging to the barbituric acid scaffold, known as an activator of Hsp70 expression.[1] While it is shipped as a non-hazardous chemical for transport purposes, once used in a laboratory setting—especially when dissolved in solvents like Dimethyl Sulfoxide (DMSO)—it must be treated as chemical waste.[2] Adherence to proper disposal protocols is essential to ensure personnel safety and environmental protection.
Pre-Disposal and Handling
Before beginning any disposal process, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (Butyl gloves are recommended when working with DMSO, as it can easily penetrate standard nitrile gloves).[3]
-
Container Management: Keep this compound in its original container when not in use. Waste materials should be stored in designated, sealed, and clearly labeled containers. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Solvent Considerations: this compound is commonly dissolved in DMSO.[1][4] DMSO is a combustible liquid that can penetrate the skin and may carry dissolved chemicals into the body.[5] Therefore, solutions of this compound in DMSO must be handled as hazardous waste.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data for this compound.
| Property | Value / Guideline | Source(s) |
| Chemical Name | (E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | [1] |
| Molecular Formula | C14H12N2O4 | [1][4] |
| Molecular Weight | 272.26 g/mol | [1][4] |
| Appearance | Orange to red solid powder | [1] |
| Solubility | Soluble in DMSO | [1][2][4] |
| Storage (Solid) | Short-term (days-weeks): 0 - 4°C, dry and dark. Long-term (months-years): -20°C. | [1] |
| Purity | ≥98% | [2] |
Step-by-Step Disposal Protocol
This protocol provides a generalized procedure for disposing of waste containing this compound.
Step 1: Segregation
-
Immediately after use, segregate all waste materials contaminated with this compound. This includes:
-
Unused or expired solid this compound powder.
-
Solutions of this compound, typically in DMSO.
-
Contaminated labware such as pipette tips, vials, flasks, and gloves.
-
Contaminated cleaning materials (e.g., absorbent pads used for a spill).
-
Step 2: Containerization
-
Solid Waste: Place unused solid this compound and contaminated disposable labware (gloves, pipette tips, etc.) into a designated, leak-proof hazardous waste container for solids. This is often a plastic-lined cardboard box or a dedicated plastic drum.
-
Liquid Waste: Pour solutions of this compound in DMSO into a designated, sealed, and properly vented hazardous liquid waste container. This container must be compatible with organic solvents. Never pour this compound solutions down the drain.[6]
-
Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated, puncture-proof sharps container.
Step 3: Labeling
-
Clearly label each waste container with a hazardous waste tag as required by your institution.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound ((E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione)" and the solvent ("Dimethyl Sulfoxide").
-
The approximate concentration and volume of the contents.
-
The date of accumulation.
-
The name of the principal investigator and laboratory contact information.
-
Step 4: Storage
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are stored away from heat, sparks, or open flames, as DMSO is combustible.[5]
Step 5: Collection and Disposal
-
Once the waste container is full (typically 75-80% capacity), or as per your institution's policy, arrange for collection.
-
Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup. They will ensure the waste is transported and disposed of in accordance with all applicable regulations, likely through high-temperature incineration or other chemical neutralization methods.[7]
Disposal Parameters Guide
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Waste Segregation | Isolate from other waste streams (e.g., biohazardous, radioactive, regular trash). |
| Container Type | Solid: Lined, sealed container. Liquid: Solvent-compatible, sealed container. |
| Primary Disposal Route | Collection by institutional EHS or licensed hazardous waste contractor. |
| Drain Disposal | Strictly Prohibited. [6] |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound | CAS 100872-83-1 | Sun-shinechem [sun-shinechem.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. This compound - Immunomart [immunomart.com]
- 5. quora.com [quora.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Essential Safety and Operational Guide for Handling ML346
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ML346, a small molecule activator of Heat Shock Protein 70 (Hsp70). By offering comprehensive and actionable information, we aim to be your trusted partner in laboratory safety and chemical management, extending value beyond the product itself.
Immediate Safety Information
This compound is a research chemical and should be handled with care by trained personnel. It belongs to the barbituric acid scaffold.[1][2] While specific toxicity data for this compound is limited, the safety precautions for barbituric acid derivatives should be followed. Overdose of some barbiturate (B1230296) drugs can lead to respiratory depression.[3]
Personal Protective Equipment (PPE)
Proper PPE is mandatory to ensure personal safety when handling this compound.
| Protective Equipment | Specification | Rationale |
| Gloves | Nitrile rubber, suitable for intermittent contact. | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes. |
| Lab Coat/Gown | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Not generally required for normal handling of small quantities. Use in a well-ventilated area. In case of inadequate ventilation or handling of large quantities, wear suitable respiratory equipment. | Minimizes inhalation risk. |
First Aid Measures
In case of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |
| Skin Contact | Wash off with soap and plenty of water. Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Logistical and Operational Plan
Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.
Storage
| Condition | Temperature | Duration | Additional Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution (in DMSO) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month |
Data synthesized from multiple sources.
Handling
-
Preparation of Stock Solutions : this compound is soluble in DMSO.[4] For a 10 mM stock solution, dissolve 2.72 mg of this compound (Molecular Weight: 272.26 g/mol ) in 1 mL of DMSO. Use fresh, moisture-free DMSO for best results as moisture can reduce solubility.[4]
-
Working Solutions : Prepare fresh working solutions from the stock solution for each experiment. This compound has an apparent half-life of 16 hours in 30% PBS-70% DMSO at room temperature when protected from light.[1] Exposure to light should be minimized.[1]
-
General Precautions : Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area.
Experimental Protocol: In Vitro Cell-Based Assay
This section provides a general protocol for assessing the activity of this compound in a cell-based assay, such as inducing Hsp70 expression in HeLa cells.
Experimental Workflow
Caption: A general workflow for treating cultured cells with this compound and subsequent analysis.
Step-by-Step Guidance
-
Cell Culture : Culture HeLa cells in appropriate media and conditions until they reach the desired confluency for the experiment.
-
Preparation of this compound Working Solutions :
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment :
-
Remove the old medium from the cultured cells.
-
Add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24 hours). This compound has been shown to be non-toxic to HeLa cells at concentrations up to 25µM for 24 hours.[5]
-
-
Analysis :
-
Hsp70 Expression :
-
qPCR : Harvest cells, isolate RNA, and perform quantitative real-time PCR to measure the mRNA levels of Hsp70 and other heat shock proteins like Hsp40 and Hsp27.[5]
-
Western Blot : Lyse the cells, separate proteins by SDS-PAGE, and probe with antibodies against Hsp70 to determine protein levels.
-
-
Cell Viability : Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxicity of the treatment.
-
Signaling Pathway
This compound is an activator of Hsp70 expression and Heat Shock Factor 1 (HSF-1) activity.[5][6][7][8] Its effects are mediated through a novel mechanism involving the transcription factors FOXO and Nrf-2.[1][2][7][8]
Caption: this compound activates HSF-1, leading to increased expression of Hsp70 and other chaperones, ultimately restoring proteostasis. This process is also modulated by FOXO and Nrf-2.
Disposal Plan
Dispose of this compound and its contaminated waste in accordance with local, state, and federal regulations.
-
Unused Product :
-
If possible, use up the chemical completely.
-
If disposal is necessary, it should be treated as chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of barbituric acid derivatives.
-
-
Contaminated Materials :
-
Solid Waste : Pipette tips, tubes, gloves, and other contaminated disposable materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste : Cell culture media containing this compound and other liquid waste should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
-
Decontamination :
-
Wipe down work surfaces with an appropriate disinfectant after handling this compound.
-
Wash hands thoroughly after handling.
-
References
- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Barbituric acid - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | HSP70 activator | Probechem Biochemicals [probechem.com]
- 8. axonmedchem.com [axonmedchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
